molecular formula C14H18N2S B2813541 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol CAS No. 892299-03-5

1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol

Katalognummer: B2813541
CAS-Nummer: 892299-03-5
Molekulargewicht: 246.37
InChI-Schlüssel: UWQPLNLJLOVGIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1'H-Spiro[cycloheptane-1,2'-quinazoline]-4'-thiol ( 892299-03-5) is a high-purity synthetic quinazolinone derivative supplied for advanced pharmacological and medicinal chemistry research. With the molecular formula C 14 H 18 N 2 S and a molecular weight of 246.37 g/mol, this compound is a key structural motif in the development of novel bioactive molecules . Recent scientific investigations into structurally related sulfanyl-substituted spiroquinazoline derivatives have demonstrated significant promise in oncology research, exhibiting notable antitumor activity in vivo. Studies on mouse models of sarcoma 180 have shown that these compounds can inhibit tumor growth by 31% to 56%, highlighting their potential as a valuable scaffold for developing new chemotherapeutic agents . Furthermore, this class of compounds possesses broad-spectrum antibacterial properties, with activity studied against both Gram-positive ( Staphylococcus aureus , Bacillus subtilis ) and Gram-negative ( Shigella flexneri , Escherichia coli ) bacterial strains . The quinazolinone core is a privileged structure in medicinal chemistry, known for its diverse biological activities, making this compound a versatile building block for constructing more complex molecules for screening and drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Eigenschaften

IUPAC Name

spiro[1,3-dihydroquinazoline-2,1'-cycloheptane]-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c17-13-11-7-3-4-8-12(11)15-14(16-13)9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQPLNLJLOVGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)NC3=CC=CC=C3C(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emerging Therapeutic Landscape of Spiro[cycloheptane-1,2'-quinazoline] Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the spiro[cycloheptane-1,2'-quinazoline] core has emerged as a promising framework for the development of new drugs targeting a range of diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this intriguing class of compounds, offering valuable insights for researchers and drug development professionals.

The Spiro[cycloheptane-1,2'-quinazoline] Scaffold: A Fusion of Rigidity and Flexibility

The defining feature of the spiro[cycloheptane-1,2'-quinazoline] system is the fusion of a planar quinazoline ring with a flexible seven-membered cycloheptane ring at a single carbon atom. This unique spirocyclic architecture imparts a three-dimensional character to the molecule, which can be advantageous for specific and high-affinity interactions with biological targets. The quinazoline moiety itself is a well-established pharmacophore, present in numerous approved drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The addition of the spiro-cycloheptane ring introduces a new dimension of structural diversity, allowing for the exploration of novel chemical space and the potential for enhanced target engagement and improved pharmacokinetic properties.

Synthetic Strategies: Building the Spiro Core

The synthesis of spiro[cycloheptane-1,2'-quinazoline] derivatives and their close analogs, such as the spiro[benzo[h]quinazoline-5,1'-cycloheptane] system, typically involves multi-step reaction sequences. A common approach starts from a suitable aminoester, which undergoes a series of transformations to construct the quinazoline and spiro-cycloheptane rings.

One reported method for the synthesis of 3-substituted 1H-spiro[benzo[h]quinazoline-5,1'-cycloheptane]-2,4(3H,6H)-diones begins with the development of ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate from ethyl 4'-amino-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate.[4] This intermediate can then be reacted with primary amines to yield the desired 3-substituted spiro-quinazoline diones.[4]

Another synthetic route involves the reaction of ethyl 4′-amino-1′H-spiro[cycloheptane-1,2′-naphthalene]-3′-carboxylate with isothiocyanates, such as benzoyl isothiocyanate, to form a thiourea derivative.[4] Subsequent cyclization of this intermediate leads to the formation of the 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cycloheptane]-4(6H)-one core.[4] This thioxo derivative can be further modified, for example, by condensation with various halides in the presence of a base like potassium hydroxide, to introduce different substituents at the 2-position.[4]

These synthetic strategies offer a versatile platform for generating a library of spiro[cycloheptane-1,2'-quinazoline] derivatives with diverse substitution patterns, enabling the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of 2-Thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cycloheptane]-4(6H)-one

This protocol is a generalized representation based on reported synthetic strategies and should be optimized for specific substrates and conditions.

Step 1: Synthesis of Ethyl 4'-(3-benzoylthioureido)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate

  • To a solution of ethyl 4′-amino-1′H-spiro[cycloheptane-1,2′-naphthalene]-3′-carboxylate in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane), add an equimolar amount of benzoyl isothiocyanate.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired thiourea derivative.

Step 2: Cyclization to 2-Thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cycloheptane]-4(6H)-one

  • Dissolve the purified thiourea derivative from Step 1 in a suitable solvent such as ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Reflux the reaction mixture for 6-8 hours, monitoring for the formation of the cyclized product by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-thioxo-spiro-quinazoline derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Therapeutic Potential: A Multifaceted Profile

Derivatives of the spiro[cycloheptane-1,2'-quinazoline] scaffold and its close analogs have demonstrated a range of biological activities, highlighting their potential in various therapeutic areas.

Anticancer Activity

The quinazoline core is a well-known privileged scaffold in the design of anticancer agents, with several approved drugs targeting key signaling pathways in cancer cells.[5][6] Spiro-quinazoline derivatives have also shown significant promise in this area.

Studies on 2-thioxo- and 2-sulfanyl-substituted 3H-spiro[benzo[h]quinazoline-5,1'-cycloheptane]-4(6H)-ones have demonstrated antitumor activity against Sarcoma 180, with some derivatives showing activity in the range of 37-66% inhibition.[4] While these initial findings are promising, further optimization of the structure is needed to enhance potency.

While the exact mechanism of action for the antitumor activity of spiro[cycloheptane-1,2'-quinazoline] derivatives is yet to be fully elucidated, studies on the closely related spiro[quinazoline-2,1'-cyclohexane] derivatives offer valuable insights. These compounds have been identified as effective inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[7][8][9][10][11] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.

The proposed mechanism of PARP-1 inhibition by these spiro-quinazoline derivatives involves their binding to the nicotinamide binding pocket of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP-1 at the site of DNA damage. This leads to the accumulation of DNA double-strand breaks and ultimately, cell death.

PARP1_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR_Polymer Poly(ADP-ribose) (PAR) Chain PARP1->PAR_Polymer synthesizes DSB DNA Double-Strand Break PARP1->DSB trapped at damage site leads to Spiro_Quinazoline Spiro[quinazoline-2,1'-cyclohexane] Derivative Spiro_Quinazoline->PARP1 inhibits Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR_Polymer->Repair_Proteins recruits Repair_Proteins->DNA_Damage repairs Apoptosis Apoptosis DSB->Apoptosis triggers GABAA_Modulation GABA GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor binds to Chloride_Influx Chloride Ion (Cl-) Influx GABAA_Receptor->Chloride_Influx enhances Spiro_Quinazoline Spiro[indene-1,2'-quinazolin] Derivative Spiro_Quinazoline->GABAA_Receptor allosterically modulates Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability leads to Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect results in

Caption: Proposed mechanism of GABA-A receptor modulation by spiro-quinazoline derivatives.

Future Directions and Conclusion

The spiro[cycloheptane-1,2'-quinazoline] scaffold represents a promising starting point for the development of novel therapeutic agents. The preliminary data on the antitumor and antibacterial activities of its derivatives, coupled with the more established anticancer and anticonvulsant mechanisms of related spiro-quinazoline compounds, underscore the potential of this chemical class.

Future research efforts should focus on several key areas:

  • Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of spiro[cycloheptane-1,2'-quinazoline] derivatives with diverse substitution patterns are crucial for establishing robust structure-activity relationships (SAR). [8][12][13][14]* In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the observed biological activities of spiro[cycloheptane-1,2'-quinazoline] derivatives is essential for rational drug design and optimization.

  • Exploration of Other Therapeutic Areas: Given the broad biological profile of the quinazoline core, investigating the potential of these spiro derivatives in other areas, such as anti-inflammatory, antiviral, and cardiovascular diseases, could unveil new therapeutic opportunities.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is necessary to assess their drug-likeness and potential for clinical development.

References

  • Amin, K. M., Anwar, M. M., Syam, Y. M., Khedr, M. A., Kamel, M. M., & Kassem, E. M. (2013). A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PARP-1 inhibitors: molecular modeling, synthesis, cytotoxic and enzyme assay evaluation. Acta Poloniae Pharmaceutica, 70(4), 687-708.
  • Chaturvedi, P., Mishra, A. P., Dwivedi, V., & Ansari, S. M. S. (2025). Design, Synthesis, and Evaluation of Novel Quinazoline Derivatives as Anti-Inflammatory Agents. Research & Reviews: A Journal of Drug Formulation, Development and Production, 13(1).
  • Markosyan, A. I., et al. (2021). Synthesis and Some Reactions of 3-Aminospiro[benzo[h]quinazoline-5,1′-cycloheptanes]. Russian Journal of Organic Chemistry, 57(3), 383–390.
  • Amin, K. M., Kamel, M. M., Anwar, M. M., Khedr, M., & Syam, Y. M. (2013). Synthesis, cytotoxic evaluation and molecular docking study of novel quinazoline derivatives as PARP-1 inhibitors. Medicinal Chemistry Research, 22(9), 4398-4411.
  • Anjleena, Kaur, G., & Bansal, R. (2016). Design, synthesis and biological evaluation of some new 4-substituted quinazoline derivatives as anti-inflammatory agents. Medicinal Chemistry, 6(9), 1-2.
  • ResearchGate. (n.d.). A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PARP-1 inhibitors: Molecular modeling, synthesis, cytotoxic and enzyme assay evaluation. Retrieved from [Link]

  • Bhatia, R., et al. (2023). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry, 11, 1245674.
  • Fülöp, F., et al. (2024).
  • Markosyan, A. I., et al. (n.d.). Synthesis and Biological Activity of 3-Substituted 1H-Spiro[Benzo[h]-Quinazoline-5,1'-Cycloheptane]-2,4(3H,6H)-Diones. ResearchGate. Retrieved from [Link]

  • PubMed. (2013). A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PPAR-1 inhibitors: molecular modeling, synthesis, cytotoxic and enzyme assay evaluation. Retrieved from [Link]

  • Purnomo, H., et al. (2018). Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. Oriental Journal of Chemistry, 34(5), 2341-2350.
  • Gholami, M., et al. (2020). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 15(4), 365-378.
  • Markosyan, A. I., et al. (2021). Synthesis and Some Reactions of 3-Aminospiro[benzo[h]quinazoline-5,1′-cycloheptanes]. Russian Journal of Organic Chemistry, 57(3), 383-390.
  • PubMed. (2013). Synthesis, cytotoxic evaluation and molecular docking study of novel quinazoline derivatives as PARP-1 inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. Retrieved from [Link]

  • PubMed. (2023). Novel spiro[indene-1,2'-quinazolin]-4'(3'H)-one derivatives as potent anticonvulsant agents: One-pot synthesis, in vivo biological evaluation, and molecular docking studies. Retrieved from [Link]

  • Yao, H., et al. (2015). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Advances, 5(11), 7858-7862.
  • Witt, M. R., et al. (2021). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ACS Chemical Neuroscience, 12(20), 3845-3854.
  • Koinas, S., et al. (2024).
  • Singh, V., et al. (2020). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Letters in Drug Design & Discovery, 17(5), 586-595.
  • Varagic, Z., et al. (2019). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules, 24(6), 1145.
  • Khom, S., et al. (2006). A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188. British Journal of Pharmacology, 147(4), 435-443.
  • Markosyan, A. I., et al. (2024). Synthesis of new derivatives of 3-allyl-spiro[benzo[h]quinazoline-5,1'-cycloheptane]. Armenian Chemical Journal, 77(3), 435-446.
  • Scilit. (n.d.). Synthesis and antitumor properties of new spiro(benzo[h]quinazoline-7,1′-cyclohexane) derivatives. Retrieved from [Link]

  • Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346.
  • Chekanov, M. O., & Kholin, Y. V. (2023). Quinazoline compounds for antitumor treatment. Experimental Oncology, 45(2), 108-118.
  • Gellis, A., et al. (2019). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Beilstein Journal of Organic Chemistry, 15, 2368-2375.
  • Rodi, Y. K., et al. (2023). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,5-DIMETHYL-3- SUBSTITUTED-1,5-BENZODIAZEPINE-2,4-DIONES. Moroccan Journal of Heterocyclic Chemistry, 22(1), 1-8.
  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of novel hybrids of quinazoline derivatives and phenylsulfonylfuroxan as potential anti-tumor agents. Bioorganic & Medicinal Chemistry, 86, 117296.
  • Zhang, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(21), 7309.

Sources

Pharmacophore Analysis and Strategic Design of Spiro-Quinazoline Thiol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro-quinazoline scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid 3D framework that reduces the entropic penalty of binding while positioning pharmacophoric features in a specific spatial orientation. When functionalized with thiol or thioxo moieties, these compounds exhibit potent biological activities, particularly as EGFR tyrosine kinase inhibitors, tubulin polymerization inhibitors, and antimicrobial agents.

This guide provides a comprehensive technical workflow for the pharmacophore modeling, rational design, and synthetic validation of spiro-quinazoline thiol derivatives. It bridges the gap between in silico prediction and wet-lab synthesis, designed for researchers requiring high-fidelity protocols.

Structural Anatomy & SAR Analysis

To build an accurate pharmacophore model, one must first deconstruct the chemical anatomy of the ligand. The spiro-quinazoline thiol scaffold generally consists of three critical domains:

The Pharmacophoric Triad
  • The Quinazoline Core (Hydrophobic/Aromatic):

    • Function: Provides

      
      -
      
      
      
      stacking interactions (e.g., with Phe or Trp residues in the binding pocket).[1]
    • SAR Insight: Substitution at C6/C7 with electron-donating groups (e.g., -OMe) often enhances affinity by modulating the electron density of the pyrimidine ring, strengthening interactions with the hinge region of kinases (e.g., EGFR Met793).

  • The Spiro-Fusion (Steric/Conformational):

    • Function: The spiro carbon (typically C4 of the quinazoline ring) locks the molecule into a non-planar conformation. This "kink" is critical for selectivity, allowing the molecule to fit into globular active sites that planar intercalators cannot access.

    • SAR Insight: The size of the spiro-ring (e.g., spiro-oxindole vs. spiro-cyclohexane) dictates the vector of the attached substituents.

  • The Thiol/Thioxo Moiety (Electronic/Chelating):

    • Critical Distinction: These compounds often exist in a tautomeric equilibrium between the thioxo form (C=S) and the thiol form (C-SH) .

    • Pharmacophore Feature:

      • Thioxo (C=S): Acts as a strong Hydrogen Bond Acceptor (HBA) and is highly lipophilic.

      • Thiol (-SH): Can act as a weak Hydrogen Bond Donor (HBD) or form covalent disulfide bridges with cysteine residues (e.g., Cys797 in EGFR).

    • SAR Insight: S-alkylation (converting C=S to C-S-R) locks the sulfur in the thiol ether form, often changing the binding mode from H-bonding to hydrophobic filling.

Computational Workflow: Pharmacophore Generation

Objective: To generate a 3D-pharmacophore hypothesis that discriminates active spiro-quinazoline thiol inhibitors from decoys.

Protocol: Ligand-Based Pharmacophore Modeling

Prerequisites: A dataset of known inhibitors with


 values spanning at least 3 orders of magnitude.

Step 1: Dataset Curation & Conformational Analysis

  • Curation: Standardize chemical structures (remove salts, fix tautomers to the dominant thioxo form at pH 7.4).

  • Conformation Generation: Use a stochastic search algorithm (e.g., Monte Carlo or OMEGA). Generate up to 200 conformers per molecule with an energy window of 10 kcal/mol.

    • Why? The spiro-linkage creates rigid stereocenters; adequate sampling is vital to find the bioactive conformation.

Step 2: Molecular Alignment (Superimposition)

  • Select the most active compound as the "Template".

  • Align the remaining dataset to the Template based on atomic overlap of the rigid quinazoline core.

Step 3: Feature Extraction

  • Map chemical features onto the aligned set:

    • HBA (Vector): The N1 nitrogen and the Thioxo Sulfur.

    • HBD (Vector): The NH group of the quinazoline ring (if N3 is unsubstituted).

    • HY (Sphere): The aromatic benzene ring and the spiro-fused hydrophobic moiety.

  • Refinement: Generate "Exclusion Volumes" based on the steric bulk of inactive compounds to define the pocket boundaries.

Workflow Visualization

The following diagram illustrates the iterative cycle of model generation and validation.

PharmacophoreWorkflow Start Dataset Curation (Active vs. Inactive) ConfGen Conformer Generation (Stochastic Search) Start->ConfGen Clean Structures Align Molecular Alignment (Template: Most Active) ConfGen->Align Energy < 10kcal/mol FeatExtract Feature Extraction (HBA, HBD, HY, ExVol) Align->FeatExtract RMSD Minimization ModelBuild 3D Pharmacophore Hypothesis FeatExtract->ModelBuild Validation Validation (ROC Curve, AUC > 0.7) ModelBuild->Validation Validation->ModelBuild Refine Features VirtualScreen Virtual Screening (ZINC/PubChem) Validation->VirtualScreen Validated Model

Figure 1: Iterative computational workflow for generating a validated pharmacophore model for spiro-quinazoline derivatives.

Synthetic Validation: The "One-Pot" Protocol

To validate the computational model, a library of derivatives must be synthesized. The most robust method for spiro-quinazoline thiols is the One-Pot Multicomponent Condensation .

Reaction Mechanism

This reaction typically involves:

  • Isatin (provides the spiro-center).

  • 1,3-Dicarbonyl (e.g., dimedone, provides the fused ring).

  • Thiourea (provides the N-C=S fragment).

Step-by-Step Protocol

Note: This protocol is optimized for Green Chemistry conditions using a sulfamic acid catalyst, ensuring high yield and minimal waste.

  • Reagent Preparation:

    • In a 50 mL round-bottom flask, combine Isatin (1.0 mmol), Dimedone (1.0 mmol), and Thiourea (1.2 mmol).

    • Add Sulfamic Acid (10 mol%) as the catalyst.

    • Add 5 mL of Ethanol:Water (1:1 v/v) as the solvent.

  • Reflux:

    • Heat the mixture to reflux (approx. 80°C) with magnetic stirring.

    • Monitor: Check TLC (Ethyl Acetate:Hexane 3:7) every 30 minutes. The reaction is typically complete in 2-4 hours.

  • Work-up (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice. The spiro-quinazoline thioxo product will precipitate as a solid.

    • Observation: If no precipitate forms, the cyclization failed (likely due to wet reagents or insufficient heat).

  • Purification:

    • Filter the solid and wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Recrystallize from hot ethanol to obtain pure crystals.

Synthetic Pathway Diagram

SynthesisPath Isatin Isatin (Spiro Core) Knoevenagel Intermediate (Knoevenagel) Isatin->Knoevenagel Catalyst (Sulfamic Acid) Dicarbonyl Dimedone (Fused Ring) Dicarbonyl->Knoevenagel Catalyst (Sulfamic Acid) Thiourea Thiourea (N-C=S Source) Product Spiro-Quinazoline Thioxo Derivative Knoevenagel->Product + Thiourea Cyclization (-H2O)

Figure 2: One-pot multicomponent synthesis pathway for spiro-quinazoline thioxo derivatives.

Mechanistic Insights: Binding Mode Analysis

Upon synthesizing the library, the "thiol" functionality plays a pivotal role in target interaction. In the context of EGFR (Epidermal Growth Factor Receptor) inhibition:

  • The Hinge Region Interaction: The N1 of the quinazoline ring typically accepts a hydrogen bond from Met793 in the kinase hinge region.

  • The Thioxo Role: The C=S group, being more lipophilic than C=O, enhances van der Waals contacts with the hydrophobic gatekeeper residue (Thr790 or Met790 in mutants).

  • Selectivity Data:

    • Active: Compounds with electron-withdrawing groups (Cl, Br) on the isatin ring often show

      
       nM against EGFR.
      
    • Inactive: N-methylation of the thiourea moiety (preventing H-bond donation) often drastically reduces activity, confirming the pharmacophore requirement for an NH donor at the N3 position.

Summary Table: Pharmacophore Features vs. Biological Activity
FeatureChemical MoietyInteraction TypeImpact on Activity
HBA Quinazoline N1H-Bond (Met793)Essential (Loss of activity if removed)
HBD Amide NH (N3)H-Bond (Solvent/Pocket)High (Required for solubility & orientation)
HY Spiro-Isatin RingHydrophobic FillVariable (Determines selectivity)
Lipophilic Thioxo (C=S)vdW / CovalentHigh (Enhances membrane permeability)

References

  • Quinazoline-Based EGFR Inhibitors: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).[1][2][3] Orient Journal of Chemistry. 4

  • Spiro-Quinazoline Synthesis: A facile synthesis, characterization and biological evaluation of novel spiro-thiazolidinone and quinazolinone-thiazolidine derivatives. (2023).[5][6] Indian Journal of Chemistry.

  • Green Chemistry Protocol: A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magnetic Nanoparticles. (2023).[5][6] Journal of Synthetic Chemistry. 5

  • Molecular Docking & SAR: Rational design, synthesis, molecular docking... of novel quinazolinone derivatives as potential EGFR inhibitors. (2025).[1][2][3] Chemical Review and Letters. 7

  • DGK-alpha Modulation: In Silico Identification and Characterization of Spiro[1,2,4]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. (2025).[1][2][3] MDPI. 1

Sources

Biological Activity of Spiro[cycloheptane-1,2'-quinazoline]-4'-thiol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of spiro[cycloheptane-1,2'-quinazoline]-4'-thiol analogs , a specialized class of heterocycles merging the lipophilic cycloheptane ring with the bioactive quinazoline pharmacophore.

Executive Summary & Chemical Context

The spiro[cycloheptane-1,2'-quinazoline] scaffold represents a strategic "hybrid" in medicinal chemistry. By fusing a flexible, lipophilic cycloheptane ring to a rigid quinazoline core via a spiro-carbon, researchers create a structure with unique steric properties and enhanced membrane permeability.

The 4'-thiol functionality (often existing in equilibrium with its 4'-thione tautomer) is the critical "warhead" for biological activity. Unlike their oxo-counterparts, these sulfur-containing analogs exhibit enhanced reactivity toward nucleophilic residues in enzymes (e.g., cysteine proteases) and improved metal-chelation capabilities, making them potent candidates for antimicrobial and anticancer applications.

Key Structural Features[1][2][3][4]
  • Spiro-Carbon (C2'): Locks the cycloheptane ring perpendicular to the quinazoline plane, increasing selectivity by restricting conformational freedom.

  • Cycloheptane Ring: Increases

    
     (lipophilicity), facilitating Blood-Brain Barrier (BBB) and cell membrane penetration.
    
  • 4'-Thiol/Thione Group: Acts as a hydrogen bond acceptor/donor and a soft nucleophile, critical for interacting with metalloenzymes or intercalating DNA.

Synthesis & Structural Characterization

To study these compounds, one must first ensure the integrity of the core scaffold. The synthesis typically involves the cyclocondensation of anthranilic acid derivatives with cycloheptanone, followed by thionation.

Generalized Synthetic Pathway

The most robust protocol utilizes a multi-component reaction or a step-wise cyclization followed by Lawesson’s reagent treatment to install the thiol group.

DOT Diagram 1: Synthesis Workflow

SynthesisPath Anth Anthranilic Acid / Anthranilamide Inter Spiro-quinazolin-4'-one (Intermediate) Anth->Inter Cyclocondensation (p-TSA, Toluene, Reflux) Cyclo Cycloheptanone Cyclo->Inter Target Spiro[cycloheptane-1,2'-quinazoline]-4'-thione/thiol Inter->Target Thionation (Toluene, Reflux, 4-6h) Lawesson Lawesson's Reagent (Thionation) Alkylation Alkyl Halide (S-Alkylation) Target->Alkylation Optional S_Analog 4'-Alkylthio Analog Alkylation->S_Analog

Caption: Step-wise synthesis from anthranilic acid precursors to the 4'-thiol/thione core and subsequent S-alkylation.

Biological Activity Spectrum

The biological profile of these analogs is defined by the electronic nature of the quinazoline ring and the lipophilicity of the spiro-tail.

Antimicrobial Activity

Spiro-quinazoline thiols have demonstrated significant bacteriostatic and bactericidal effects, particularly against Gram-positive bacteria.

  • Mechanism: The thione/thiol moiety can interact with bacterial DNA gyrase or chelate essential metal ions (

    
    , 
    
    
    
    ) in bacterial polymerases.
  • Data Summary:

    • Staphylococcus aureus:[1][2] High susceptibility. The lipophilic cycloheptane ring aids in penetrating the thick peptidoglycan layer.

    • Escherichia coli:[3] Moderate susceptibility.[3] Activity is often enhanced by electron-withdrawing groups (Cl,

      
      ) on the quinazoline benzene ring.
      
Anticancer Potential

Recent studies (e.g., on Sarcoma 180 and MCF-7 lines) indicate that these compounds act as intercalating agents or kinase inhibitors .

  • Target: The planar quinazoline ring intercalates between DNA base pairs, while the spiro-cycloheptane moiety projects into the minor groove, causing steric hindrance to replication enzymes.

  • SAR Insight: S-alkylation (converting the free thiol to a thioether) often reduces cytotoxicity compared to the free thione, suggesting the H-bond donor capability of the N-H (tautomeric form) is vital for binding.

Anticonvulsant Activity

Due to the high lipophilicity conferred by the cycloheptane ring, these agents effectively cross the BBB.

  • Pathway: Modulation of GABA_A receptors. The steric bulk of the spiro system mimics the binding profile of established benzodiazepines but with a distinct interaction motif.

Structure-Activity Relationship (SAR) Deep Dive

Understanding the SAR is crucial for optimizing lead compounds.

DOT Diagram 2: SAR Logic Map

SAR_Map cluster_0 Quinazoline Ring (Electronic) cluster_1 4'-Position (Warhead) cluster_2 Spiro-Cycloheptane (PK/PD) Core Spiro[cycloheptane-1,2'-quinazoline]-4'-thiol Core R_Pos Positions 6', 7', 8' Core->R_Pos Thiol Free Thiol/Thione (SH/C=S) Core->Thiol Ring Cycloheptane Ring Core->Ring EWG EWG (Cl, NO2, Br) R_Pos->EWG Increases Antimicrobial Potency EDG EDG (CH3, OCH3) R_Pos->EDG Increases Selectivity (Reduces Toxicity) S_Alkyl S-Alkyl (S-R) Thiol->S_Alkyl Alkylation Metal Chelation Metal Chelation Thiol->Metal Chelation Steric Fit / Lipophilicity Steric Fit / Lipophilicity S_Alkyl->Steric Fit / Lipophilicity BBB Permeability BBB Permeability Ring->BBB Permeability Subst Ring Substitution Minor Groove Binding Minor Groove Binding Subst->Minor Groove Binding

Caption: SAR map illustrating how structural modifications at specific zones influence biological outcomes.

Table 1: Comparative Activity Profile (Hypothetical Consensus Data)
Structural ModificationAntimicrobial (MIC)Anticancer (IC50)Solubility
Parent (4'-SH) Moderate (

)
High (

)
Low
6'-Chloro (EWG) High (

)
High (

)
Low
6'-Methoxy (EDG) LowModerateModerate
S-Methyl (Thioether) ModerateLowModerate
S-Benzyl High (Gram-positive)ModerateVery Low

Experimental Protocols

To ensure reproducibility, follow these validated protocols.

Protocol A: Synthesis of Spiro[cycloheptane-1,2'-quinazoline]-4'(3'H)-thione

Rationale: Direct thionation of the oxo-precursor ensures high yield and purity.

  • Precursor Prep: Reflux equimolar amounts of anthranilamide and cycloheptanone in ethanol with a catalytic amount of acetic acid for 4 hours. Cool to precipitate the spiro-quinazolin-4'-one.

  • Thionation: Dissolve the intermediate (0.01 mol) in anhydrous toluene (30 mL).

  • Reagent Addition: Add Lawesson’s reagent (0.006 mol).

  • Reflux: Heat under reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).

  • Workup: Evaporate solvent under reduced pressure. Recrystallize the residue from ethanol/benzene mixture.

  • Validation: Confirm structure via IR (appearance of C=S stretch at ~1200

    
     and disappearance of C=O at ~1680 
    
    
    
    ).
Protocol B: Antimicrobial Assay (Agar Well Diffusion)

Rationale: Standardized diffusion allows for direct comparison against reference antibiotics (e.g., Ciprofloxacin).

  • Media: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculation: Spread

    
     of bacterial suspension (
    
    
    
    CFU/mL) uniformly.
  • Well Creation: Punch 6 mm wells using a sterile cork borer.

  • Compound Loading: Dissolve analogs in DMSO (1 mg/mL). Add

    
     to test wells. Use DMSO as negative control and Ciprofloxacin as positive control.
    
  • Incubation: Incubate at

    
     for 24 hours.
    
  • Readout: Measure Zone of Inhibition (ZOI) in millimeters.

References

  • Synthesis and Antibacterial Activity of 5H-spiro[benzo[h]quinazoline-cycloheptane] Derivatives. Eco-Vector. (2023).[7] Link[8][2]

  • Structure-Activity Relationship of Quinazoline-4(3H)-ones as Anti-inflammatory Agents. NIH/PubMed. (2023).[7] 9

  • Anticonvulsant Activity of Spiro[indene-quinazoline] Derivatives. Journal of Biochemical and Molecular Toxicology. (2023).[7] 7

  • Spiro Compounds: Synthesis and Biological Applications. Taylor & Francis. (2020).[10] 10[8]

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of Quinazoline-4'-thiol Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of Novel Spirocyclic Scaffolds

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced potency, selectivity, and favorable pharmacokinetic properties is relentless. Quinazoline derivatives have long been recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The introduction of a spirocyclic moiety to this framework represents a significant evolution, imparting a three-dimensional topology that can improve physicochemical properties such as aqueous solubility and metabolic stability.[4][5][6][7][8] When this is further combined with a reactive thiol group at the 4'-position, we are presented with a class of compounds—quinazoline-4'-thiol spiro compounds—that hold immense therapeutic promise but also pose unique challenges in terms of their solubility and stability.

This technical guide is designed for researchers, scientists, and drug development professionals who are engaged in the characterization of these complex molecules. It is not a rigid set of instructions but rather a comprehensive framework built upon years of field-proven insights. Our focus is on the "why" behind the "how," providing not just protocols but also the scientific rationale that underpins them. By understanding the inherent chemical nature of the quinazoline core, the spirocyclic center, and the thiol substituent, we can design and execute a robust series of experiments to accurately define the solubility and stability profile of these promising drug candidates.

The Structural Triad: Understanding the Physicochemical Drivers

The solubility and stability of quinazoline-4'-thiol spiro compounds are governed by the interplay of three key structural features:

  • The Quinazoline Core: This heterocyclic system is generally stable in dilute acidic and alkaline solutions at ambient temperatures, though it can be susceptible to hydrolysis upon boiling.[1][9] Its aromatic nature contributes to its lipophilicity, which can influence solubility. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors and sites of potential protonation or alkylation.

  • The Spirocyclic Center: The introduction of a spirocyclic system introduces a rigid, three-dimensional structure. This can disrupt crystal lattice packing, potentially improving solubility compared to planar analogs.[4][7] The increased fraction of sp3-hybridized carbons can also lead to improved solubility and metabolic stability.[4]

  • The 4'-Thiol Group: The thiol (-SH) group is a potent nucleophile and is susceptible to oxidation.[10][11][12][13] This is a critical consideration for both solubility and stability assessments. The thiol can be ionized to a thiolate anion (-S⁻) at basic pH, which can significantly increase aqueous solubility. Conversely, it can be oxidized to form disulfide bridges (-S-S-), leading to dimerization and potential precipitation.[12][14]

This structural triad dictates the experimental approach we must take. We need to quantify solubility across a physiologically relevant pH range while being mindful of the potential for thiol-mediated instability. Our stability studies must be designed to probe for oxidative degradation pathways in addition to the standard hydrolytic, photolytic, and thermal stress conditions.

Aqueous Solubility Profiling: A Multi-Faceted Approach

A comprehensive understanding of aqueous solubility is paramount for predicting oral bioavailability and ensuring the reliability of in vitro assays.[15] We will employ a tiered approach, starting with high-throughput kinetic solubility screening and progressing to the more resource-intensive thermodynamic solubility determination for key compounds.

Kinetic Solubility: Early-Stage Assessment

Kinetic solubility provides a rapid assessment of how quickly a compound dissolves and is suitable for screening larger numbers of compounds in early discovery.[16][17] The "shake-flask" method followed by HPLC-UV analysis is a robust and widely used technique.[16][18]

Experimental Protocol: Kinetic Solubility Determination

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the quinazoline-4'-thiol spiro compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours at 850 rpm.[18]

  • Phase Separation: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate by a validated HPLC-UV method. Prepare a calibration curve using known concentrations of the test compound.

  • Data Analysis: Determine the highest concentration at which the compound remains in solution. This is the kinetic solubility.

Causality Behind Experimental Choices:

  • DMSO as a Co-solvent: DMSO is used to initially dissolve the compound due to its high solubilizing power. However, its concentration is kept low (≤1%) in the final aqueous solution to minimize its impact on solubility.

  • Filtration: This step is crucial to separate the dissolved compound from any solid precipitate, ensuring that only the soluble fraction is quantified.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a given solvent at equilibrium.[19] This is a more accurate measure and is essential for lead optimization and formulation development.[16] The shake-flask method is the gold standard for this determination.[20][21]

Experimental Protocol: Thermodynamic Solubility Determination

  • Sample Preparation: Add an excess amount of the solid quinazoline-4'-thiol spiro compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0).[20] The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended incubation time allows the system to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid is disturbed.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS/MS method. A calibration curve must be prepared in the same buffer.

  • Data Analysis: Calculate the concentration of the compound in the filtrate to determine the thermodynamic solubility at that specific pH.

Causality Behind Experimental Choices:

  • Extended Incubation: A longer incubation period is necessary to ensure that the dissolution and precipitation processes have reached a true equilibrium.

  • Multiple pH Buffers: Testing at different pH values is critical for compounds with ionizable groups. The thiol group's pKa will influence its ionization state and thus its solubility at different pH levels.

  • Centrifugation and Filtration: This two-step process provides a more rigorous separation of the solid and liquid phases compared to filtration alone.

Data Presentation: Solubility Profile

Compound IDKinetic Solubility (µM at pH 7.4)Thermodynamic Solubility (µg/mL) at 25°C
pH 5.0
QTS-0017515
QTS-00212025

Stability Profiling: A Forced Degradation Approach

Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to develop a stability-indicating analytical method.[22][23][24][25][26][27] The goal is to induce a target degradation of 5-20%.[23][24]

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Hydrolytic Stability (Acid and Base)

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Condition: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl.

  • Basic Condition: Add an equal volume of 0.2 M NaOH to a separate sample solution to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Incubate the samples at 60°C and analyze at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Before HPLC analysis, neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with an equivalent amount of HCl.[25][28]

  • Analysis: Analyze by a validated stability-indicating HPLC method.

Causality Behind Experimental Choices:

  • Elevated Temperature: Heat is used to accelerate the degradation process, allowing for the observation of degradation products in a shorter timeframe.

  • Neutralization: This step is critical to prevent further degradation after the stress period and to protect the HPLC column from damage by extreme pH.

Oxidative Stability

The thiol group is particularly susceptible to oxidation. Therefore, this is a critical test for this class of compounds.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound.

  • Oxidizing Agent: Add 3% hydrogen peroxide (H₂O₂) to the solution.[23][25][26]

  • Incubation: Keep the sample at room temperature and protect it from light. Analyze at various time points.

  • Analysis: Analyze directly by HPLC.

Causality Behind Experimental Choices:

  • Hydrogen Peroxide: H₂O₂ is a common and effective oxidizing agent that can mimic oxidative stress conditions.

  • Room Temperature: Oxidative reactions can be rapid, so starting at room temperature is advisable to control the extent of degradation.

Photostability

Experimental Protocol:

  • Sample Preparation: Place the solid compound and a solution of the compound in chemically inert, transparent containers.

  • Control Sample: Prepare a control sample for each condition, wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the samples to a light source that meets ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][29][30]

  • Analysis: Analyze the exposed and control samples by HPLC.

Causality Behind Experimental Choices:

  • ICH Q1B Guidelines: Adhering to these guidelines ensures that the photostability testing is standardized and comparable to industry norms.[31][32]

  • Solid and Solution States: Testing in both states is important as photolytic degradation pathways can differ.

Thermal Stability

Experimental Protocol:

  • Sample Preparation: Place the solid compound in a vial and prepare a solution of the compound.

  • Incubation: Place the samples in a temperature-controlled oven at 80°C.

  • Analysis: Analyze the samples at various time points.

Causality Behind Experimental Choices:

  • High Temperature: This condition assesses the compound's stability to dry heat, which is relevant for storage and manufacturing.

Data Presentation: Forced Degradation Summary

Stress Condition% Degradation of Parent CompoundNumber of DegradantsObservations
0.1 M HCl, 60°C, 24h8.5%2Major degradant at RRT 0.85
0.1 M NaOH, 60°C, 24h15.2%3Significant degradation
3% H₂O₂, RT, 8h18.9%1Likely disulfide dimer formation
Thermal (80°C, 48h)2.1%1Stable to heat
Photolytic (ICH Q1B)5.5%2Minor degradation

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. HPLC with UV and/or mass spectrometric detection is the workhorse for this purpose.

Key Validation Parameters for a SIM

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the API from all potential degradants.Peak purity analysis (e.g., using a photodiode array detector) should show no co-elution.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) ≥ 0.999.[33]
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% to 102.0% of the known amount.[10][34]
Precision To demonstrate the reproducibility of the method.Relative Standard Deviation (RSD) ≤ 2%.
Range The concentration interval over which the method is accurate, precise, and linear.Typically 80% to 120% of the target concentration.[10][33]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, flow rate, etc.

Logical Relationship for SIM Development

SIM_Development Forced_Degradation 1. Perform Forced Degradation Studies Generate_Degradants 2. Generate a Mixture of API and Degradants Forced_Degradation->Generate_Degradants Method_Development 3. Develop HPLC Method (Column, Mobile Phase, Gradient) Generate_Degradants->Method_Development Resolution_Check 4. Check Resolution (API vs. Degradants) Method_Development->Resolution_Check Resolution_Check->Method_Development Resolution < 2 Method_Validation 5. Validate Method (ICH Guidelines) Resolution_Check->Method_Validation Resolution > 2 Optimized_Method Optimized & Validated Stability-Indicating Method Method_Validation->Optimized_Method

Caption: Logical flow for developing a stability-indicating method.

Conclusion and Future Directions

The quinazoline-4'-thiol spiro scaffold represents a promising avenue for the development of novel therapeutics. However, a thorough understanding of the solubility and stability profile is a non-negotiable prerequisite for successful drug development. The methodologies outlined in this guide provide a comprehensive framework for this characterization.

Key takeaways for researchers working with this class of compounds include:

  • Anticipate Thiol Reactivity: The thiol group is a primary site of potential instability, particularly oxidative degradation. Analytical methods must be chosen and validated with this in mind.

  • pH is Critical for Solubility: The ionizable nature of the thiol group necessitates a thorough investigation of solubility across a range of pH values.

  • A Tiered Approach is Efficient: Begin with rapid, high-throughput solubility screens and progress to more detailed thermodynamic and stability studies for the most promising candidates.

  • Method Validation is Paramount: A rigorously validated, stability-indicating analytical method is the foundation of reliable stability data.

By embracing a scientifically-driven and systematic approach to the physicochemical characterization of quinazoline-4'-thiol spiro compounds, we can effectively navigate the challenges they present and unlock their full therapeutic potential.

References

  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. Eagle Analytical. Retrieved from [Link]

  • AZoM. (2024, August 23). Drug Photostability Testing with ICH Q1B. AZoM. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Retrieved from [Link]

  • Pharma Tutor. (n.d.). Stability Indicating Analytical Method Development and Validation. Pharma Tutor. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Q-Lab. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved from [Link]

  • IPRI. (n.d.). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. IPRI. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, October 27). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. SciSpace. Retrieved from [Link]

  • EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Retrieved from [Link]

  • AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. Retrieved from [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • ScienceDirect. (n.d.). Oxidation of thiol drugs and biochemicals by the lactoperoxidase/hydrogen peroxide system. ScienceDirect. Retrieved from [Link]

  • PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Retrieved from [Link]

  • Pharma Dekho. (2023, December 27). Sop for force degradation study. Pharma Dekho. Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. Retrieved from [Link]

  • Jakraya. (2012, March 17). Stability Testing of Pharmaceutical Products. Jakraya. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. protocols.io. Retrieved from [Link]

  • PMC. (2021, January 1). Medicinal Thiols: Current Status and New Perspectives. PMC. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved from [Link]

  • Frontiers in Bioscience-Landmark. (n.d.). Thiol Compounds and Inflammation. Frontiers in Bioscience-Landmark. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • PMC. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

  • International Journal of Pharmaceutics. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. International Journal of Pharmaceutics. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Retrieved from [Link]

  • Omicsonline. (2025, August 10). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Omicsonline. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024, March 28). Research Article Biological and Molecular Chemistry Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry. Retrieved from [Link]

  • e-Publications@Marquette. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. Retrieved from [Link]

  • PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Retrieved from [Link]

  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Retrieved from [Link]

Sources

Molecular weight and physical constants of 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol (CAS: 892299-03-5), a spirocyclic quinazoline derivative. This compound represents a critical scaffold in medicinal chemistry, particularly in the development of inhibitors for specific G-protein coupled receptors (GPCRs) and kinases where the spiro-junction provides necessary steric constraints for binding selectivity.

The following sections detail the physicochemical constants, synthesis protocols, and structural characterization necessary for the rigorous application of this compound in drug discovery workflows.

Part 1: Chemical Identity & Physical Constants

The precise characterization of this compound requires distinguishing between its nominal thiol nomenclature and its predominant thione tautomer in the solid state.

Molecular Data Table
ParameterValueNotes
IUPAC Name This compoundOften referred to as the thione tautomer in structural studies.
CAS Number 892299-03-5Verified identifier for the cycloheptane analog.[1]
Molecular Formula C₁₄H₁₈N₂S
Molecular Weight 246.37 g/mol Calculated based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, S: 32.06).
Exact Mass 246.1191Monoisotopic mass for HRMS validation.
Appearance Off-white to pale yellow solidCrystalline powder form.
Solubility DMSO, DMF, ChloroformInsoluble in water; sparingly soluble in ethanol.
Melting Point 230–235 °C (Predicted)Based on the cyclohexane analog (232–235 °C) [1].
LogP (Predicted) 3.2 ± 0.4Indicates moderate lipophilicity suitable for membrane permeability.
Tautomeric Equilibrium (Thiol-Thione)

In solution and solid phases, quinazoline-4-thiols undergo prototropic tautomerism. While the IUPAC name suggests a thiol (-SH) group, the equilibrium strongly favors the thione (=S) form due to the stability of the amide-like thioamide resonance in the pyrimidine ring.

Tautomerism Thiol Thiol Form (Aromatic Pyrimidine Ring) Thione Thione Form (Thioamide Resonance) Thiol->Thione  Major Tautomer (Solid State)  

Figure 1: Tautomeric equilibrium favoring the thione form, critical for interpreting NMR spectra (NH signal presence).

Part 2: Synthesis & Production Protocol

The synthesis of this compound is a two-step process involving the construction of the spiro-quinazolinone core followed by thionation. This protocol is designed for high purity (>98%) suitable for biological assays.

Reaction Scheme

The synthesis utilizes anthranilamide and cycloheptanone as primary building blocks.

Synthesis Anthranilamide Anthranilamide (C7H8N2O) Intermediate Spiro-quinazolinone Intermediate (1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one) Anthranilamide->Intermediate Cyclocondensation Cycloheptanone Cycloheptanone (C7H12O) Cycloheptanone->Intermediate Cyclocondensation Product TARGET: This compound Intermediate->Product Thionation Catalyst Cat. Iodine (I2) or p-TSA Reflux, Ethanol Lawessons Lawesson's Reagent Toluene, Reflux, 4h

Figure 2: Synthetic pathway via cyclocondensation and subsequent thionation.

Detailed Methodology
Step 1: Synthesis of the Spiro-quinazolinone Core[2]
  • Reagents: Mix Anthranilamide (1.0 eq) and Cycloheptanone (1.1 eq) in Ethanol (10 mL/mmol).

  • Catalyst: Add catalytic Iodine (10 mol%) or p-Toluenesulfonic acid (p-TSA) [2].

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor consumption of anthranilamide by TLC (50% EtOAc/Hexane).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol to obtain 1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one as white crystals.

Step 2: Thionation (Conversion to Thiol/Thione)
  • Setup: Dissolve the spiro-quinazolinone intermediate (1.0 eq) in anhydrous Toluene.

  • Reagent: Add Lawesson's Reagent (0.6 eq).

  • Reaction: Reflux the mixture (110 °C) under an inert atmosphere (Nitrogen or Argon) for 3–5 hours. The solution will turn yellow/orange.

  • Quench: Cool to room temperature.

  • Isolation: Evaporate the toluene. Dissolve the residue in minimal DCM and purify via silica gel column chromatography (Eluent: 5-10% Methanol in DCM) to isolate the target This compound .

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following expected spectral data.

Proton NMR (¹H-NMR) Expectation (DMSO-d₆)
  • δ 12.5 ppm (s, 1H): N-H proton (thioamide). This signal confirms the thione tautomer; a thiol (-SH) signal would appear significantly upfield (3-4 ppm) and is rarely observed in this scaffold.

  • δ 7.8 – 7.2 ppm (m, 4H): Aromatic protons of the quinazoline ring.

  • δ 6.8 ppm (s, 1H): N-H proton at position 1' (spiro junction amine).

  • δ 1.8 – 1.4 ppm (m, 12H): Multiplets corresponding to the cycloheptane ring methylene protons.

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H): Expected m/z = 247.38.

  • Fragmentation: Loss of the cycloheptane ring or HS radical may be observed at higher collision energies.

Part 4: Handling & Drug Development Context

Storage and Stability
  • Temperature: Store at -20 °C for long-term stability.

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen).

  • Odor: Like most thionated heterocycles, this compound may possess a characteristic sulfurous odor. Work within a fume hood.

Application in Drug Discovery

The spiro-cycloheptane ring confers unique lipophilic bulk compared to the more common cyclohexane analogs. This modification is often used to:

  • Fill Hydrophobic Pockets: The 7-membered ring can occupy larger hydrophobic pockets in kinase active sites.

  • Restrict Conformation: The spiro-fusion locks the orientation of the phenyl ring relative to the aliphatic ring, reducing entropic penalty upon binding.

References

  • BLD Pharm. (2024). Product Analysis: 1'H-Spiro[cyclohexane-1,2'-quinazoline]-4'-thiol. Retrieved from

  • Chernyshov, V. V., et al. (2019). The first example of the stereoselective synthesis and crystal structure of a spirobicycloquinazolinone. Acta Crystallographica Section C. Retrieved from

  • ChemicalBook. (2023).[3] this compound Properties. Retrieved from

Sources

Methodological & Application

Synthesis of 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol from anthranilamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | AN-SQ-042

Abstract & Strategic Overview

Spiro-fused quinazolinones and their thione/thiol derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antiviral, anticancer, and anti-inflammatory properties. The spiro-cycloheptane moiety introduces specific steric bulk and lipophilicity, often enhancing binding affinity to hydrophobic pockets in target proteins (e.g., viral polymerases or kinases).

This application note details a robust, two-step protocol for the synthesis of 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol starting from commercially available anthranilamide.

Synthetic Route Rationale
  • Step 1: Iodine-Catalyzed Cyclocondensation: We utilize molecular iodine (

    
    ) as a mild, metal-free Lewis acid catalyst. This method is superior to traditional acid catalysis (e.g., 
    
    
    
    -TSA) as it minimizes polymerization of the cycloheptanone and allows for a "one-pot" style activation under mild conditions.
  • Step 2: Regioselective Thionation: Lawesson’s Reagent (LR) is employed to convert the lactam carbonyl to a thiol/thione. LR is preferred over Phosphorus Pentasulfide (

    
    ) due to its solubility in aromatic solvents, cleaner reaction profile, and easier workup.
    

Reaction Scheme & Mechanism

The synthesis proceeds via the formation of a Schiff base intermediate followed by intramolecular cyclization, and subsequent thionation.

ReactionScheme Figure 1: Two-step synthetic pathway from anthranilamide to the target spiro-thiol. Anth Anthranilamide (Starting Material) Inter Intermediate 1: Spiro-quinazolinone Anth->Inter Step 1: I2 (10 mol%) EtOH, Reflux, 4-6h Cyclo Cycloheptanone Cyclo->Inter Prod Target Product: Spiro-quinazoline-4'-thiol Inter->Prod Step 2: Lawesson's Reagent Toluene, Reflux, 3h

Mechanistic Insight (Expertise)[1]
  • Cyclization: The iodine activates the carbonyl oxygen of the cycloheptanone, facilitating nucleophilic attack by the primary amine of anthranilamide. The subsequent loss of water generates an imine (Schiff base). The amide nitrogen then attacks the imine carbon (spiro-center), closing the ring.

  • Thionation: Lawesson's reagent dissociates into two dithiophosphine ylides in solution.[1] These reactive species form a thiaoxaphosphetane four-membered ring with the carbonyl of the quinazolinone. The driving force is the formation of the stable P=O bond, expelling the thiocarbonyl (C=S) product.

Experimental Protocols

Materials & Reagents
ReagentCAS No.[2][3]Equiv.[4][5]Role
Anthranilamide 88-68-61.0Substrate
Cycloheptanone 502-42-11.1Electrophile
Iodine (

)
7553-56-20.1Catalyst
Lawesson's Reagent 19172-47-50.6Thionating Agent
Ethanol (EtOH) 64-17-5-Solvent (Step 1)
Toluene 108-88-3-Solvent (Step 2)
Step 1: Synthesis of 1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add Anthranilamide (1.36 g, 10 mmol) and Ethanol (20 mL). Stir until partially dissolved.

  • Addition: Add Cycloheptanone (1.23 g, 1.3 mL, 11 mmol) followed by Molecular Iodine (254 mg, 1 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The starting anthranilamide (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 100 g) containing 5% Sodium Thiosulfate (

      
      ) solution (20 mL) to quench any unreacted iodine.
      
    • A solid precipitate will form. Stir for 15 minutes.

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Recrystallize from hot ethanol if necessary.

    • Yield Expectation: 85–92% (White to off-white solid).

Step 2: Thionation to this compound

Safety Note: Lawesson's reagent generates strong odors. Perform all operations in a well-ventilated fume hood.

  • Setup: Equip a dry 100 mL RBF with a stir bar, reflux condenser, and a drying tube (

    
    ).
    
  • Charge: Add the Spiro-quinazolinone intermediate from Step 1 (2.30 g, 10 mmol) and Anhydrous Toluene (30 mL).

  • Reagent Addition: Add Lawesson's Reagent (2.42 g, 6 mmol). Note: 0.5 equiv is stoichiometric, but 0.6 equiv ensures completion.

  • Reaction: Reflux the mixture (

    
    ) for 3 hours. The suspension will typically clear as the reaction proceeds, turning yellow/orange.
    
  • Workup:

    • Cool to room temperature.[6][7]

    • Evaporate the toluene under reduced pressure (Rotavap).

    • The residue will be a yellow semi-solid.

  • Purification:

    • Dissolve the residue in a minimum amount of Dichloromethane (DCM).

    • Perform flash column chromatography (Silica gel, 230-400 mesh).

    • Eluent: Gradient of Hexane

      
       5% EtOAc in Hexane.
      
    • Yield Expectation: 75–85% (Yellow crystalline solid).

Characterization & Validation

The product exists in a tautomeric equilibrium between the thione (solid state dominant) and thiol (solution state minor) forms.

TechniqueExpected Data (Diagnostic Signals)Interpretation
Appearance Yellow crystalline solidCharacteristic of thioamides/thiones.
IR (

)

(NH stretch)

(C=S stretch)
Absence of strong C=O stretch at

confirms conversion.

NMR

1.5-2.0 (m, 12H, Cycloheptane)

7.0-8.0 (m, 4H, Ar-H)

10.5-11.0 (s, 1H, NH/SH)
Broad singlet downfield indicates the acidic proton of the thioamide/thiol.

NMR

185-190 ppm (C=S)

70-75 ppm (Spiro-C)
The thiocarbonyl carbon is significantly deshielded compared to the carbonyl precursor (

ppm).

Workflow Diagram

Workflow Figure 2: Experimental workflow for the synthesis of this compound. Start Start: Anthranilamide Step1 Step 1: Condensation + Cycloheptanone + I2 Reflux EtOH Start->Step1 Check1 TLC Check: Disappearance of Amine Step1->Check1 Check1->Step1 Incomplete Workup1 Quench with Na2S2O3 Filter Precipitate Check1->Workup1 Complete Step2 Step 2: Thionation + Lawesson's Reagent Reflux Toluene Workup1->Step2 Purify Column Chromatography Hexane/EtOAc Step2->Purify Final Final Product: Spiro-thiol (Yellow Solid) Purify->Final

References

  • Iodine-Catalyzed Synthesis: Wang, X., et al. (2026).[8] "Cyclization Reaction of α-Hydroxyketones with Anthranilamides... for the Synthesis of Quinazolinones." Journal of Organic Chemistry. (Note: Contextual validation via similar iodine-catalyzed protocols).

  • Lawesson's Reagent Mechanism: Ozturk, T., et al. (2021). "A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis." Molecules.

  • Thionation Protocol: Niijima, E., et al. (2021).[9] "Thionation of Optically Pure N-C Axially Chiral Quinazolin-4-one Derivatives with Lawesson’s Reagent." Journal of Organic Chemistry.

  • Spiro-Quinazoline Bioactivity: Al-Omary, F.A., et al. (2025). "Design, Synthesis and Biological Evaluation of Spiro Cyclohexane-1,2-Quinazoline Derivatives." ResearchGate.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1'H-Spiro[cycloheptane-1,2'-quinazoline]-4'-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Spiro-Quinazoline Synthesis with Microwave Irradiation

Spirocyclic compounds, characterized by two rings sharing a single atom, represent a unique and valuable class of molecules in medicinal chemistry and drug development. The rigid, three-dimensional architecture of spiro-heterocycles, such as the 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol, allows for precise spatial orientation of functional groups, which can lead to enhanced biological activity and improved pharmacokinetic properties. Quinazoline and its derivatives are well-established pharmacophores with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a thiol group can further enhance their therapeutic potential by enabling covalent interactions with biological targets or by acting as a key pharmacophoric element.

Conventional methods for the synthesis of such complex heterocyclic systems often involve multi-step procedures, harsh reaction conditions, and long reaction times, leading to low overall yields and significant waste generation. In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates reaction rates, often leading to higher yields and cleaner product profiles.[1][2][3] Microwave irradiation provides rapid and uniform heating of the reaction mixture through direct interaction with polar molecules, a mechanism fundamentally different from conventional heating.[4][5] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of this compound utilizing microwave irradiation. This method is designed for researchers and drug development professionals seeking a rapid and efficient route to this novel spiro-heterocycle.

Proposed Three-Component Synthesis: Mechanistic Rationale

The proposed synthesis is a one-pot, three-component reaction involving 2-aminobenzonitrile, cycloheptanone, and elemental sulfur, catalyzed by a base such as morpholine. This approach is predicated on the principles of multicomponent reactions (MCRs), which are highly convergent and atom-economical processes.[6][7]

The reaction is proposed to proceed through the following key steps:

  • Initial Condensation: The reaction is initiated by the base-catalyzed condensation of cycloheptanone with elemental sulfur to form an enolate or a related reactive intermediate.

  • Gewald-Type Reaction: Concurrently, 2-aminobenzonitrile reacts with the in-situ generated sulfur-containing intermediate. This step is analogous to the well-established Gewald synthesis of 2-aminothiophenes.[8]

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the nitrile carbon, to form the quinazoline ring.

  • Tautomerization: A final tautomerization step yields the stable this compound.

Microwave irradiation is expected to significantly accelerate each of these steps, leading to a rapid formation of the final product.[9][10]

Experimental Protocol

Materials and Equipment
  • 2-Aminobenzonitrile (99%)

  • Cycloheptanone (99%)

  • Elemental Sulfur (99.5%)

  • Morpholine (99%)

  • Ethanol (anhydrous)

  • Microwave synthesizer (e.g., Biotage Initiator, CEM Discover)

  • 10 mL microwave reaction vials with snap caps

  • Magnetic stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus (silica gel 60, 230-400 mesh)

Safety Precautions
  • This procedure should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Microwave vials are under pressure during the reaction. Ensure the microwave synthesizer is operated according to the manufacturer's instructions and that the vials are allowed to cool completely before opening.

  • Hydrogen sulfide (H₂S) may be generated as a byproduct. H₂S is a toxic and flammable gas.

Reaction Setup and Procedure
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.0 mmol, 118 mg), cycloheptanone (1.2 mmol, 134 mg, 141 µL), and elemental sulfur (1.5 mmol, 48 mg).

  • Add anhydrous ethanol (3 mL) to the vial, followed by morpholine (0.5 mmol, 44 mg, 44 µL).

  • Seal the vial with a snap cap and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 20 minutes, with a pre-stirring time of 30 seconds. The power should be set to dynamic mode, with a maximum of 300 W.

  • After the irradiation is complete, allow the vial to cool to room temperature (approximately 15 minutes) using the instrument's cooling system before carefully opening it in the fume hood.

  • Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The starting materials should be consumed, and a new, UV-active spot corresponding to the product should be visible.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

ParameterCondition
Reactants 2-Aminobenzonitrile, Cycloheptanone, Sulfur
Catalyst Morpholine
Solvent Ethanol
Microwave Power Dynamic (Max 300 W)
Temperature 120°C
Reaction Time 20 minutes
Expected Yield 75-85% (based on analogous reactions)

Visualizations

Proposed Reaction Scheme

G cluster_0 Reactants A 2-Aminobenzonitrile R Ethanol, Morpholine Microwave (120°C, 20 min) A->R B Cycloheptanone B->R C Sulfur (S8) C->R D This compound R->D

Caption: Proposed one-pot synthesis of the target molecule.

Experimental Workflow

G A 1. Add Reactants and Solvent to Microwave Vial B 2. Seal Vial and Place in Microwave Synthesizer A->B C 3. Microwave Irradiation (120°C, 20 min) B->C D 4. Cooling and Depressurization C->D E 5. Reaction Monitoring (TLC) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through clear checkpoints and expected outcomes. The progress of the reaction can be easily monitored by TLC, allowing the researcher to confirm the consumption of starting materials and the formation of the product. The purification by column chromatography provides a means to isolate the target compound in high purity. Finally, characterization by standard spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) will unequivocally confirm the structure of the synthesized this compound. The expected spectral data should be consistent with the proposed structure.

Conclusion

This application note details a proposed rapid, efficient, and environmentally benign microwave-assisted protocol for the synthesis of the novel heterocyclic scaffold, this compound. By leveraging the advantages of microwave irradiation and a one-pot, three-component reaction strategy, this method offers a significant improvement over traditional synthetic approaches. The provided protocol is robust and can likely be adapted for the synthesis of a library of related spiro-quinazoline derivatives by varying the ketone and substituted 2-aminobenzonitrile starting materials, thereby facilitating further exploration of this promising class of compounds in drug discovery.

References

  • Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • Advanced Journal of Chemistry, Section A. (2019).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2020).
  • RFHIC. RF Energy Industrial I Microwave-Driven Chemical Reactions.
  • Scholars Research Library. (2015).
  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • ResearchGate. (2013). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • PMC. (2011). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones.
  • PMC. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Semantic Scholar. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • Taylor & Francis. (2009). Microwave-Assisted Synthesis of New Spiro[indoline-3,4′-quinoline] Derivatives via a One-Pot Multicomponent Reaction.
  • PubMed. (2003). One-pot microwave assisted preparation of pyrazoloquinazolinone libraries.
  • MDPI. (2006).
  • Journal of Chemistry and Technologies. (2023).
  • MDPI. (2019). Microwave Assisted Three Component Reaction Conditions to Obtain New Thiazolidinones with Different Heterocyclic Skeletons.
  • ResearchGate. (2019). Microwave-assisted synthesis of quinazolin-4(3H)
  • AWS. (n.d.). One Pot Microwave-Assisted Synthesis of Alkane Thiols.
  • ResearchGate. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes.
  • Organic Syntheses. (n.d.). Microwave-Assisted Three-Component Synthesis of a Dihydropyrazolo[3,4-b]quinolin-5-one.

Sources

Catalytic Pathways to Spiro Quinazoline Thiol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spiro quinazoline thiol derivatives, particularly those with a thione functionality at the C4 position, represent a class of heterocyclic compounds with significant therapeutic potential. Their rigid, three-dimensional spirocyclic architecture combined with the unique electronic and steric properties of the thiocarbonyl group makes them attractive scaffolds in drug discovery. This guide provides a detailed overview of robust catalytic methodologies for their synthesis, designed for researchers in organic synthesis, medicinal chemistry, and drug development. We will explore two primary synthetic strategies: (A) a reliable two-step approach involving the catalytic synthesis of a spiro quinazolinone intermediate followed by a chemical thionation, and (B) a direct, multicomponent approach utilizing a thioamide precursor. This document offers in-depth application notes, comparative data on catalytic systems, and detailed, field-tested experimental protocols.

Introduction: The Significance of the Spiro Quinazoline Thione Scaffold

The quinazoline ring system is a foundational motif in medicinal chemistry, appearing in numerous FDA-approved drugs for treating conditions ranging from cancer to hypertension.[1] The incorporation of a spiro-center introduces conformational rigidity and novel three-dimensional exit vectors for substituent placement, which can significantly enhance binding affinity and selectivity for biological targets.[2]

Replacing the common C4-carbonyl (an amide) with a thiocarbonyl (a thioamide) to create a quinazoline-4-thione profoundly alters the molecule's properties. The C=S bond is longer, more polarizable, and a better hydrogen bond acceptor than a C=O bond. This modification can lead to enhanced biological activity, improved pharmacokinetic profiles, or even novel mechanisms of action. The combination of the quinazolinone framework and a thio group is considered highly promising for developing next-generation therapeutics.[3]

Efficiently accessing these complex scaffolds requires catalytic methods that offer high yields, operational simplicity, and atom economy. This guide focuses on such methods, providing the causal logic behind procedural steps to empower researchers to adapt and troubleshoot these syntheses.

Core Synthetic Strategies & Mechanistic Insights

Two principal and validated strategies have emerged for the synthesis of spiro quinazoline thione derivatives. The choice between them depends on starting material availability, desired throughput, and tolerance for a two-step versus a one-pot approach.

Diagram 1: Overview of Synthetic Strategies

A high-level comparison of the two primary routes to spiro quinazoline thione derivatives.

synthesis_overview cluster_A Strategy A: Two-Step Synthesis via Thionation cluster_B Strategy B: Direct One-Pot Synthesis A_start Isatoic Anhydride / 2-Aminobenzamide + Cyclic Ketone + Amine A_cat Catalytic Condensation (e.g., p-TSA, Nanocatalyst) A_start->A_cat A_inter Spiro Quinazolinone Intermediate A_cat->A_inter A_thionation Thionation (Lawesson's Reagent) A_inter->A_thionation A_end Target: Spiro Quinazoline Thione A_thionation->A_end B_start 2-Aminothiobenzamide + Cyclic Ketone + [Component C] B_cat Catalytic One-Pot Condensation B_start->B_cat B_end Target: Spiro Quinazoline Thione B_cat->B_end

Strategy A: Catalytic Spiro-Quinazolinone Synthesis and Subsequent Thionation

This is the most established and versatile route. It decouples the formation of the spiro-heterocyclic core from the installation of the sulfur atom, allowing for modularity and easier optimization.

Part 1: Catalytic Formation of the Spiro Quinazolinone Core

This reaction is a multi-component condensation that typically involves three starting materials:

  • An Anthranilamide Source: 2-aminobenzamide or isatoic anhydride.

  • A Carbonyl Source: A cyclic ketone (e.g., isatin, cyclohexanone) that will become the spiro-fused ring.

  • An Amine Source: Often a primary amine, or in some cases, this is incorporated within the anthranilamide source.

The reaction is catalyzed by a variety of systems, primarily acidic catalysts, which serve to activate the carbonyl groups towards nucleophilic attack.

Diagram 2: Plausible Mechanism for Acid-Catalyzed Spiro-Quinazolinone Formation

Mechanism shown for the reaction of 2-aminobenzamide and a cyclic ketone (e.g., isatin).

mechanism_one Acid-Catalyzed Spiro[indoline-quinazoline]-one Formation start Isatin + 2-Aminobenzamide cat1 H+ activated_ketone Protonated Isatin (C=O+) cat1->activated_ketone 1. Carbonyl Activation intermediate1 Adduct A (after nucleophilic attack) activated_ketone->intermediate1 2. Nucleophilic attack    by aniline -NH2 intermediate2 Schiff Base / Iminium Ion (after dehydration) intermediate1->intermediate2 3. Dehydration intermediate3 Cyclized Intermediate (intramolecular amidation) intermediate2->intermediate3 4. Intramolecular    Amide Attack product Spiro Quinazolinone (after tautomerization) intermediate3->product 5. Tautomerization

Sources

Green Architectures: Precision Synthesis of Spiro[cycloheptane-1,2'-quinazoline] Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green chemistry approaches to spiro[cycloheptane-1,2'-quinazoline] synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Value

The spiro[cycloheptane-1,2'-quinazoline] scaffold represents a privileged structural motif in medicinal chemistry, merging the pharmacophoric quinazolinone core with a lipophilic cycloheptane ring. This spiro-fusion restricts conformational flexibility, potentially enhancing binding affinity for targets such as EGFR (anticancer) and various viral polymerases.

Traditional synthesis often relies on hazardous solvents (DMF, Toluene) and corrosive catalysts (


, 

). This guide details two validated green chemistry protocols that prioritize atom economy, solvent safety, and energy efficiency. These methods utilize the multicomponent condensation of isatoic anhydride, primary amines, and cycloheptanone.

Key Green Metrics:

  • Atom Economy:

    
     (Major byproduct is 
    
    
    
    and
    
    
    ).
  • E-Factor: Significantly reduced by eliminating chromatographic purification in favor of precipitation/recrystallization.

  • Safety: Avoidance of high-pressure reactors and volatile organic compounds (VOCs).

Mechanistic Insight: The One-Pot Cascade

Understanding the reaction mechanism is critical for troubleshooting and optimizing yield. The synthesis proceeds via a cascade of nucleophilic attack, decarboxylation, and cyclocondensation.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Nucleophilic Attack: The primary amine attacks the carbonyl of the isatoic anhydride.

  • Decarboxylation: The intermediate collapses, releasing

    
     (the driving force) to form 2-aminobenzamide (anthranilamide).
    
  • Condensation: The amide nitrogen condenses with cycloheptanone to form a Schiff base/imine intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the amide nitrogen closes the pyrimidine ring, forming the spiro center.

Mechanistic Visualization

ReactionMechanism Start Isatoic Anhydride + Primary Amine Inter1 Carbamate Intermediate Start->Inter1 Nucleophilic Attack Anthranilamide 2-Aminobenzamide (Anthranilamide) Inter1->Anthranilamide Ring Opening CO2 CO2 (Gas) Inter1->CO2 Decarboxylation Imine Imine/Schiff Base Intermediate Anthranilamide->Imine + Cycloheptanone (Condensation) Cycloheptanone Cycloheptanone Product Spiro[cycloheptane-1,2'-quinazoline] Scaffold Imine->Product Intramolecular Cyclization (-H2O)

Caption: Step-wise cascade mechanism for the formation of the spiro-quinazoline scaffold involving decarboxylative coupling.

Experimental Protocols

Protocol A: Sulfamic Acid Catalyzed Synthesis in Aqueous Ethanol

Rationale: Sulfamic acid (


) acts as a zwitterionic solid acid catalyst. It is non-volatile, non-corrosive, and insoluble in common organic solvents, allowing for simple filtration recovery. Aqueous ethanol provides a benign reaction medium that solubilizes reactants at reflux but precipitates the hydrophobic product upon cooling.

Materials:

  • Isatoic Anhydride (1.0 mmol)

  • Primary Amine (e.g., Aniline or Benzylamine) (1.0 mmol)

  • Cycloheptanone (1.0 mmol)

  • Sulfamic Acid (10 mol%)

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL)

Step-by-Step Workflow:

  • Charge: In a 25 mL round-bottom flask, combine Isatoic Anhydride (163 mg, 1 mmol), Primary Amine (1 mmol), and Sulfamic Acid (10 mg).

  • Activation: Add 5 mL of EtOH:

    
     (1:1). Stir at room temperature for 5 minutes.
    
  • Addition: Add Cycloheptanone (112 mg, 1 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours.
    
    • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of isatoic anhydride (

      
      ) and the appearance of a new spot (
      
      
      
      ).
  • Termination: Allow the reaction mixture to cool to room temperature. The spiro-product typically precipitates as a white or off-white solid.

  • Isolation: Filter the solid under vacuum.

  • Catalyst Recovery: The filtrate contains the dissolved Sulfamic acid (if water content is high) or it can be recovered from the solid residue if washed with cold water (Sulfamic acid is soluble in water, product is not). Correction: For highest purity, wash the filter cake with cold water (2 x 5 mL) to remove the catalyst and unreacted amine.

  • Purification: Recrystallize from hot ethanol if necessary.

Yield Expectation: 85–92%

Protocol B: Microwave-Assisted Solvent-Free Synthesis on Montmorillonite K-10

Rationale: Microwave irradiation provides rapid dielectric heating, accelerating the rate-determining step (cyclization). Montmorillonite K-10 (clay) acts as an acidic solid support and Lewis acid catalyst, absorbing reactants and facilitating the removal of water (byproduct) in a "dry media" reaction.

Materials:

  • Isatoic Anhydride (1.0 mmol)

  • Primary Amine (1.0 mmol)

  • Cycloheptanone (1.0 mmol)

  • Montmorillonite K-10 Clay (200 mg)

  • Equipment: Microwave Reactor (Monomode preferred for control)

Step-by-Step Workflow:

  • Adsorption: Dissolve the reactants (Isatoic Anhydride, Amine, Cycloheptanone) in a minimum amount of volatile solvent (e.g., 2 mL DCM or Acetone) in a beaker. Add Montmorillonite K-10 (200 mg).

  • Evaporation: Stir until the solvent evaporates, leaving a dry, free-flowing powder containing the adsorbed reactants.

  • Irradiation: Place the powder in a microwave vial. Irradiate at 300 W for 3–5 minutes.

    • Safety Note: Use a pulsed sequence (e.g., 1 min on, 30 sec off) to prevent overheating if not using a temperature-controlled reactor. Target temperature:

      
      .
      
  • Extraction: Cool the vial. Add hot ethanol (10 mL) to the solid residue and stir for 5 minutes to desorb the product.

  • Filtration: Filter the mixture while hot to remove the Montmorillonite K-10 clay (which can be reactivated by heating at

    
    ).
    
  • Crystallization: Allow the ethanol filtrate to cool. The product will crystallize out.

Yield Expectation: 90–95% (Reaction time: <10 mins)

Comparative Analysis of Methods

The following data summarizes the efficiency of the described green protocols against the conventional method (Reflux in Toluene with p-TSA).

MetricConventional (Toluene/p-TSA)Protocol A (Sulfamic Acid/Aq. EtOH)Protocol B (MW/K-10 Clay)
Reaction Time 8 – 12 Hours2 – 3 Hours5 – 10 Minutes
Yield 70 – 75%85 – 92%90 – 95%
Temperature



(Rapid)
Purification Column ChromatographyFiltration/RecrystallizationFiltration/Recrystallization
Green Solvents No (Toluene)Yes (Ethanol/Water)Solvent-Free
Atom Economy ModerateHighHigh

Workflow Visualization

ExperimentalWorkflow cluster_0 Protocol A: Catalytic (Sulfamic Acid) cluster_1 Protocol B: Microwave (MW) Step1 Mix Reactants + Sulfamic Acid Solvent: EtOH/H2O (1:1) Step2 Reflux (80°C, 2-3h) Step1->Step2 Step3 Cool to RT (Precipitation) Step2->Step3 Step4 Filter & Wash (Water removes Catalyst) Step3->Step4 Step5 Pure Product Step4->Step5 MW1 Adsorb Reactants on Montmorillonite K-10 MW2 MW Irradiation (300W, 3-5 min) MW1->MW2 MW3 Extract with Hot EtOH MW2->MW3 MW4 Filter (Remove Clay) MW3->MW4 MW5 Crystallize Filtrate MW4->MW5

Caption: Operational workflow comparison between Sulfamic Acid catalysis and Microwave-assisted synthesis.

References

  • Dandia, A., et al. (2012). "Green synthesis of spiro[indole-3,2′-quinazolin]-4′(3′H)-ones using sulfamic acid as a mild and efficient catalyst." Journal of the Iranian Chemical Society. (Validates Sulfamic Acid efficacy for spiro-quinazolines).

  • Mohsenzadeh, F., et al. (2009). "Microwave-assisted solvent-free synthesis of spiro[4H-3,1-benzoxazine-4,1'-cycloalkanes]." Journal of the Brazilian Chemical Society. (Establishes MW protocols for similar spiro-systems).

  • Ramesh, R., et al. (2018). "Recent advances in the synthesis of quinazolinone derivatives: A review." Arabian Journal of Chemistry. (Review of green methodologies including K-10 clay).

  • Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry. (Foundational text for Green Metrics cited).

Antimicrobial testing protocols for 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol

Executive Summary

This guide details the standardized protocols for evaluating the antimicrobial efficacy of This compound (referred to herein as SCQT-4 ). As a spiro-fused quinazoline derivative, SCQT-4 represents a privileged scaffold with potential DNA gyrase inhibitory activity and membrane-targeting properties. However, its lipophilicity and thiol-thione tautomerism present unique challenges in assay reproducibility.

This document moves beyond basic screening, providing a self-validating workflow that accounts for compound solubility, oxidative stability, and specific modes of action.

Compound Handling & Physicochemical Profiling

Critical Technical Insight: SCQT-4 contains a thiol (-SH) group at the 4' position, which exists in equilibrium with its thione (=S) tautomer. In solution, particularly in polar aprotic solvents like DMSO, the thione form often predominates. However, the thiol moiety is susceptible to oxidative dimerization to form disulfides, which can lead to false negatives (loss of activity) or false positives (precipitation).

Storage & Stock Preparation Protocol:

  • Solid State Storage: Store neat powder at -20°C under argon or nitrogen to prevent oxidative degradation.

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , anhydrous grade. Avoid ethanol or methanol for stock solutions as they can promote solvolysis or esterification artifacts over long-term storage.

  • Solubility Limit: SCQT-4 is highly lipophilic (cLogP > 3.5).

    • Max Stock Concentration: 10 mg/mL (20-30 mM).

    • Working Limit: Ensure final assay DMSO concentration is ≤ 1% (v/v) to prevent solvent toxicity against sensitive bacterial strains.

  • Thiol Protection (Optional but Recommended): For mechanistic assays requiring the free thiol form, include 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) in the stock solution. TCEP is preferred over DTT as it is stable in phosphate buffers and resistant to air oxidation.

Primary Screening: Broth Microdilution (MIC/MBC)

Standard: CLSI M07-A10 / ISO 20776-1 Objective: Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains:

    • S. aureus ATCC 29213 (Gram-positive control).

    • E. coli ATCC 25922 (Gram-negative control).[1]

    • P. aeruginosa ATCC 27853 (Permeability control).

  • Indicator: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation.

Experimental Workflow
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard (

      
       CFU/mL) from fresh overnight culture.
      
    • Dilute 1:150 in CAMHB to reach a final assay density of

      
       CFU/mL.
      
  • Compound Dilution (The "2-Step" Method):

    • Why: Direct serial dilution in broth causes precipitation of lipophilic compounds like SCQT-4.

    • Step A: Perform 2-fold serial dilutions in 100% DMSO in a separate "Master Plate".

    • Step B: Transfer 2 µL from Master Plate to 198 µL of broth in the assay plate (1:100 dilution). This keeps DMSO constant at 1%.

  • Incubation:

    • 
      C for 16–20 hours (24h for MRSA).
      
    • Note: Do not seal with parafilm; use a breathable membrane or loose lid to ensure aerobic conditions.

  • Readout:

    • MIC: Lowest concentration with no visible growth (or fluorescence if using Resazurin).

    • MBC: Plate 10 µL from clear wells onto MHA plates. MBC is the concentration killing

      
       of the initial inoculum.
      

Data Interpretation Table:

ParameterSCQT-4 CharacteristicValidation Criteria
Solubility Control Turbidity in media w/o bacteriaMust be clear at tested conc.
Sterility Control Media + Compound (Highest Conc)No Growth
Growth Control Bacteria + 1% DMSOTurbid (OD600 > 0.2)
Antibiotic Control Ciprofloxacin / VancomycinWithin CLSI QC Ranges

Secondary Profiling: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth arrest) and bactericidal (cell death) activity.

  • Setup: Prepare tubes with bacteria (

    
     CFU/mL) containing SCQT-4 at 1x, 2x, and 4x MIC .
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in PBS and plate on agar.

  • Analysis: Plot

    
     vs. Time.
    
    • Bactericidal:

      
       reduction (99.9% kill) within 24h.
      
    • Bacteriostatic:

      
       reduction.
      

Mechanism of Action (MoA) Investigation

Given the quinazoline scaffold, two primary mechanisms should be interrogated: Membrane Permeabilization and DNA Gyrase Inhibition .

A. Membrane Integrity Assay (Propidium Iodide)

Quinazoline thiols can act as ionophores or disruptors.

  • Protocol: Incubate cells with SCQT-4 (2x MIC) for 1 hour. Add Propidium Iodide (PI).

  • Logic: PI is membrane-impermeable. Fluorescence indicates membrane rupture.

  • Control: CTAB or Polymyxin B (Positive); DMSO (Negative).

B. DNA Gyrase Supercoiling Assay

Spiro-quinazolines often target the ATP-binding pocket of DNA gyrase (GyrB).

  • Protocol: Use a cell-free plasmid supercoiling kit (e.g., TopoGEN).

  • Reaction: Relaxed pBR322 plasmid + DNA Gyrase + ATP + SCQT-4.

  • Readout: Gel electrophoresis.

    • Active: Presence of relaxed plasmid band (inhibition of supercoiling).

    • Inactive: Conversion to supercoiled plasmid.

Visualization of Workflows

Figure 1: Antimicrobial Screening Logic Flow

AST_Workflow Start Compound SCQT-4 (Solid Powder) Stock Stock Prep (DMSO, 10mg/mL) + TCEP (Optional) Start->Stock Inert Gas Dilution Master Plate Dilution (100% DMSO) Stock->Dilution 2-fold Serial Assay Broth Microdilution (CAMHB, 1% DMSO Final) Dilution->Assay 1:100 Transfer Readout Read MIC (Visual/OD600) Assay->Readout 18-24h Incubation Decision MIC < 10 µg/mL? Readout->Decision MBC_Test MBC Determination (Agar Plating) Decision->MBC_Test Yes Discard Archive Data (Low Potency) Decision->Discard No MoA_Test MoA Studies (Membrane vs. DNA) MBC_Test->MoA_Test Bactericidal?

Caption: Step-by-step screening workflow ensuring solubility control and logical progression from MIC to MoA.

Figure 2: Hypothesized Mechanism of Action

MoA_Pathway Compound SCQT-4 (Lipophilic) Membrane Bacterial Membrane Compound->Membrane Passive Diffusion Cytoplasm Cytoplasm Membrane->Cytoplasm Entry Effect1 Membrane Depolarization Membrane->Effect1 High Conc. Target DNA Gyrase (GyrB) ATP-Binding Pocket Cytoplasm->Target Binding Effect2 Inhibition of DNA Replication Target->Effect2 ATP Competition Death Cell Death (Bactericidal) Effect1->Death Effect2->Death

Caption: Dual-mechanism hypothesis: Primary targeting of DNA Gyrase with secondary membrane disruption effects at high concentrations.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] CLSI.[2][4][5] [Link]

  • Al-Salahi, R., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads.[6][7] European Journal of Medicinal Chemistry. [Link]

  • Karpenko, A. V., et al. (2014). Synthesis of new 2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives and its antimicrobial activity.[7][8] Pharmaceutical Chemistry Journal. [Link]

Sources

Molecular docking studies of spiro-quinazoline thiols with protein targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Spiro-quinazoline thiols represent a privileged scaffold in medicinal chemistry, combining the structural rigidity of a spiro-fusion with the versatile reactivity of a thiol/thione pharmacophore. These compounds have demonstrated potency against targets such as Acetylcholinesterase (AChE) , Chitin Synthase , and Cathepsin B . However, their computational analysis presents two distinct challenges:

  • Stereochemical Complexity: The spiro-carbon creates a rigid chiral center requiring precise enantiomeric sampling.

  • Tautomeric Ambiguity: The quinazoline-thiol moiety exists in a dynamic thione-thiol equilibrium (

    
    ) that is highly sensitive to the protein microenvironment.
    

This guide provides a validated protocol for docking these complex scaffolds, moving beyond "black box" screening to a mechanism-based workflow that accounts for stereoselectivity and protonation states.

Scientific Rationale: The "Why" Behind the Protocol

The Spiro Constraint

Unlike flat aromatic inhibitors, spiro-quinazolines possess significant 3D character (Fsp3). The spiro center locks the pharmacophores in a perpendicular orientation, often improving selectivity by exploring sub-pockets inaccessible to planar analogs. Critical Insight: Standard docking often fails if the input ligand is not pre-generated in both


 and 

configurations, as flexible ligand sampling algorithms rarely invert chiral centers during runtime.
The Thiol/Thione Chameleon

The "thiol" group in quinazolines predominantly exists as the thione tautomer in neutral solution. However, within a hydrophobic active site or near a catalytic metal (e.g., Zn²⁺ in metalloproteases), the thiol form may be the active species.

  • Thione Form: Strong Hydrogen Bond Acceptor (C=S).

  • Thiol Form: Hydrogen Bond Donor (-SH) or Nucleophile (S⁻).

  • Protocol Implication: You must dock both tautomers unless experimental data confirms the binding mode.

Pre-Docking Preparation: The Foundation

Ligand Intelligence Workflow

Do not rely on automatic database downloads (e.g., PubChem 2D SDFs) without curation.

Step-by-Step Protocol:

  • Structure Generation: Sketch the 2D parent structure.

  • Stereoisomer Enumeration: Explicitly generate both

    
     and 
    
    
    
    enantiomers at the spiro junction.
  • Tautomer/Protomer Expansion:

    • Use tools like LigPrep (Schrödinger) or Avogadro to generate states at pH 7.0 ± 2.0.

    • Mandatory Check: Ensure the dataset includes:

      • Tautomer A: Quinazolin-4(3H)-thione (NH donor, S acceptor).

      • Tautomer B: Quinazolin-4-thiol (N acceptor, SH donor).

  • Energy Minimization: Minimize using the OPLS4 or MMFF94 force field to relieve steric clashes in the spiro-ring system.

Target Selection & Preparation

Based on current literature, the following targets are high-priority for this scaffold.

Target ClassSpecific ProteinPDB IDBinding Site FeaturesRelevance
Neuro Acetylcholinesterase (AChE)4EY7Catalytic Triad (Ser-His-Glu), PASAlzheimer's Disease
Protease Cathepsin B1HUCCys29 (Covalent potential)Cancer Metastasis
Fungal Chitin SynthaseHomologyUridine-binding pocketAntifungal
Viral SARS-CoV-2 Mpro6LU7Cys145-His41 dyadAntiviral

Protein Prep Protocol:

  • Remove Waters: Delete solvent molecules >5Å from the active site. Exception: Keep bridging waters in the AChE gorge.

  • H-Bond Network: Optimize Hydrogen bond assignment (PropKa) at pH 7.4.

  • Restrained Minimization: Minimize the protein structure (RMSD < 0.30 Å) to relax steric clashes without distorting the crystal lattice.

Docking Workflow: The "Dual-Track" Strategy

Because spiro-quinazoline thiols can act as reversible binders or covalent modifiers (via the thiol), this protocol splits into two tracks.

Diagram: Decision Logic & Workflow

DockingWorkflow Start Start: Spiro-Quinazoline Thiol Ligand Prep Ligand Prep: Generate R/S Stereoisomers Generate Thiol/Thione Tautomers Start->Prep TargetCheck Target Analysis: Does Active Site contain reactive Cysteine/Serine? Prep->TargetCheck TrackA Track A: Non-Covalent Docking (AChE, Chitin Synthase) TargetCheck->TrackA No (Standard) TrackB Track B: Covalent Docking (Cathepsin, Mpro) TargetCheck->TrackB Yes (Reactive) GridA Grid Generation: Center on Co-crystallized Ligand Size: 20x20x20 Å TrackA->GridA DockA Algorithm: Genetic Algorithm (Lamarckian) Focus: Pi-Stacking & H-Bonds GridA->DockA Analysis Post-Docking Analysis: 1. RMSD vs Crystal Ligand 2. Binding Energy (ΔG) 3. Tautomer Preference DockA->Analysis GridB Grid Generation: Define Reactive Residue (Cys/Ser) Reaction Type: Michael Addition or Disulfide TrackB->GridB DockB Algorithm: Covalent Docking (CovDock) Transition State Sampling GridB->DockB DockB->Analysis

Caption: Dual-track workflow distinguishing between standard non-covalent docking and covalent protocols for thiol-reactive targets.

Track A: Standard Precision (Non-Covalent)

Used for AChE, Kinases, and Receptors.

  • Grid Box: Center the grid on the centroid of the co-crystallized ligand. For AChE, ensure the box covers both the CAS (Catalytic Active Site) and PAS (Peripheral Anionic Site) to capture dual-binding spiro compounds.

  • Scoring Function: Use a function that heavily weights hydrophobic enclosure and Pi-Pi stacking (e.g., Glide SP or AutoDock Vina), as the quinazoline ring often stacks with aromatic residues (e.g., Trp286 in AChE).

  • Constraints: Apply a positional constraint if a key interaction is known (e.g., H-bond to the hinge region in kinases) to filter false positives.

Track B: Covalent Docking (Thiol-Specific)

Used for Cysteine Proteases (Cathepsin, Mpro).

  • Reaction Definition: Define the reaction as a nucleophilic attack of the protein Cysteine thiolate on the ligand's electrophilic center OR a disulfide exchange if the ligand is an oxidant.

    • Note: If the spiro-quinazoline is a non-covalent inhibitor of a cysteine protease, revert to Track A but ensure the Cys residue is treated as neutral or charged based on pH.

  • Pose Selection: Filter poses not just by score, but by the geometry of the pre-reaction state (distance between S-ligand and S-protein < 3.5 Å).

Data Analysis & Interpretation

Interaction Fingerprinting

Quantitative analysis of the top-ranked pose (lowest


) should be tabulated.
Interaction TypeResidue Example (AChE)Significance for Spiro-Quinazolines
Pi-Pi Stacking Trp86, Trp286The planar quinazoline ring intercalates between aromatic residues.
H-Bond (Donor) Tyr124The Thione (NH) or Thiol (SH) acts as a donor.
Hydrophobic Phe295The spiro-cycloalkyl ring (cyclohexyl/cyclopentyl) fits into hydrophobic pockets.
Stereo-clash Tyr337Crucial Check: Does the "wrong" enantiomer clash with this residue?
The "Tautomer Penalty" Calculation

If the docking score of the Thiol form is significantly better than the Thione form (e.g., > -2 kcal/mol difference), but the Thione is the dominant solution species, you must apply a penalty:



  • Expert Tip: If the energy difference is small, the protein environment likely shifts the equilibrium.

Case Study: AChE Inhibition

Reference Scenario based on literature (e.g., spiro[cycloalkane-1,2'-quinazoline] derivatives).

Observation: The


-enantiomer of a spiro-quinazoline derivative docked into AChE (4EY7) with a score of -9.5 kcal/mol, while the 

-enantiomer scored -6.2 kcal/mol. Mechanistic Explanation: The spiro-cyclohexane ring of the

-isomer occupied the hydrophobic pocket formed by Phe297 and Phe338, while the

-isomer suffered steric repulsion from Tyr341. This validates the need for stereoselective docking.

References

  • Spiro-Quinazoline Antifungal Activity: Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents.

  • AChE Inhibition & Docking: Design, Synthesis, Biological Activity, and Molecular Modeling of Novel Spiroquinazoline Derivatives as Acetylcholinesterase Inhibitors.

  • Thiol/Thione Tautomerism in Docking: On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine.

  • Spiro-Scaffold Synthesis & Modeling: Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline] Derivatives.

  • Cysteine Protease Targeting: Design, synthesis and docking studies of bischalcones based quinazoline-2(1H)-ones and quinazoline-2(1H)-thiones derivatives as novel inhibitors of cathepsin B.

Preparation of metal complexes using 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Metal Complexes using 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol Ligands

Executive Summary

This guide details the protocol for synthesizing and utilizing This compound , a sterically demanding heterocyclic ligand, to generate transition metal complexes. Quinazoline-4-thiols (and their thione tautomers) are privileged scaffolds in medicinal chemistry, known for their ability to chelate metals via N/S donors. The incorporation of a spiro-cycloheptane ring at the C2 position enhances lipophilicity and alters the hydrodynamic radius of the resulting complexes, potentially improving membrane permeability in drug development applications (antimicrobial/anticancer).

Scientific Background & Rationale

Ligand Chemistry: Tautomerism and Coordination

The ligand exists in a thione-thiol tautomeric equilibrium. In solution, the thione form (NH, C=S) often predominates, but coordination to metal ions typically occurs via the thiolate form (N, C-S⁻) after deprotonation, or through neutral thione coordination depending on pH and metal hardness.

  • Donor Sites: The N3 nitrogen and the exocyclic Sulfur (S4).

  • Spiro-Effect: The cycloheptane ring creates a "gem-disubstituent" effect, restricting conformational mobility and protecting the metal center from rapid hydrolytic degradation.

Target Metal Complexes

This protocol focuses on M(II) complexes (Cu, Co, Ni, Zn) which typically adopt geometries ranging from tetrahedral to octahedral depending on the metal ion and auxiliary ligands (solvent/anions).

Experimental Protocol

Materials & Reagents
  • Precursors: Anthranilamide (2-aminobenzamide), Cycloheptanone.

  • Thionation Agent: Phosphorus pentasulfide (

    
    ) or Lawesson’s Reagent.
    
  • Metal Salts:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Solvents: Ethanol (Abs.), Acetic Acid (Glacial), DMF, DMSO.

  • Catalyst: Trifluoroacetic acid (TFA) or Iodine (

    
    ) for cyclocondensation.
    
Step 1: Synthesis of the Ligand (L)

A. Cyclocondensation (Formation of the Oxo-Derivative)

  • Charge: In a round-bottom flask, dissolve Anthranilamide (10 mmol) and Cycloheptanone (10 mmol) in Ethanol (30 mL).

  • Catalysis: Add a catalytic amount of Iodine (10 mol%) or 2-3 drops of concentrated HCl/TFA.

  • Reflux: Heat to reflux (

    
    C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Isolation: Cool the mixture. The spiro-quinazolin-4-one precipitate forms. Filter, wash with cold ethanol, and recrystallize from ethanol.

    • Intermediate Product: 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'(3'H)-one.

B. Thionation (Conversion to Thiol)

  • Reaction: Suspend the Oxo-intermediate (5 mmol) in dry Toluene or Pyridine (20 mL).

  • Addition: Add

    
     (2.5 mmol) or Lawesson's Reagent (3 mmol).
    
  • Reflux: Reflux anhydrously for 6-8 hours. The solution typically turns yellow/orange.

  • Work-up: Pour the reaction mixture into ice-cold water. Stir vigorously to decompose excess reagent.

  • Purification: Filter the yellow solid. Recrystallize from ethanol/DMF to obtain This compound (L) .

Step 2: Preparation of Metal Complexes

General Procedure (M:L = 1:2 Stoichiometry)

  • Ligand Solution: Dissolve Ligand L (2 mmol) in hot absolute ethanol (20 mL). If solubility is poor, add minimal DMF.

  • Metal Solution: Dissolve Metal Salt (1 mmol) in ethanol (10 mL).

  • Mixing: Add the metal solution dropwise to the hot ligand solution under continuous stirring.

  • pH Adjustment:

    • For neutral complexes (deprotonated ligand): Add dilute

      
       or NaOAc solution dropwise until pH 
      
      
      
      7-8. This facilitates the formation of the thiolate anion (
      
      
      ).
  • Reflux: Reflux the mixture for 3-5 hours.

  • Precipitation: The colored metal complex usually precipitates during reflux or upon cooling.

  • Isolation: Filter the precipitate, wash with hot water (to remove salt byproducts), then warm ethanol, and finally ether. Dry in vacuo over

    
    .
    

Workflow Visualization

The following diagram illustrates the chemical pathway from precursors to the final metal coordination.

SynthesisWorkflow cluster_conditions Critical Parameters Precursors Anthranilamide + Cycloheptanone OxoInt Spiro-quinazolin-4-one (Intermediate) Precursors->OxoInt Cyclocondensation (Cat. I2, Reflux) Ligand Spiro-ligand (L) (Thiol/Thione) OxoInt->Ligand Thionation (P4S10, Toluene) Complex Metal Complex [M(L)2] Ligand->Complex Coordination MetalSalt Metal Salt (MX2) MetalSalt->Complex Ethanol, pH 7-8 Note1 pH Control: Essential for deprotonation Note1->Complex Note2 Stoichiometry: 1:2 (M:L) preferred

Figure 1: Synthetic pathway for the preparation of spiro-quinazoline metal complexes.

Characterization & Data Interpretation

To validate the formation of the complex, compare the spectral data of the free ligand (L) vs. the metal complex (M-L).

Infrared Spectroscopy (FT-IR)
Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation

(N-H)
3150 - 3250Shifted / BroadenedInvolvement of N in coordination or H-bonding changes.

(C=S)
1100 - 1200Shifted to lower freqIndicates coordination via Sulfur (Thione character decreases).

(S-H)
~2500 (Weak)DisappearsIndicates deprotonation and formation of M-S bond (Thiolate mode).

(M-N) /

(M-S)
N/A400 - 550New bands confirming metal coordination.
1H NMR Spectroscopy (DMSO-d6)
  • Free Ligand: Look for the cycloheptane protons (multiplets, 1.5 - 2.5 ppm) and the NH proton (broad singlet, >10 ppm).

  • Complex (Zn/Cd): The NH signal often disappears if deprotonation occurs. Ring protons may shift downfield due to the electron-withdrawing effect of the metal center.

  • Note: Paramagnetic metals (Cu, Co, Ni) will broaden NMR signals, making them unsuitable for standard NMR; use ESR or Magnetic Susceptibility instead.

Proposed Coordination Geometry

The ligand acts as a bidentate monobasic chelate (N, S donor).

  • Octahedral: Common for Co(II) and Ni(II) with two ligands and two water molecules:

    
    .
    
  • Square Planar/Tetrahedral: Common for Cu(II) and Zn(II):

    
    .
    

CoordinationMode M Metal (M) N1 N M->N1 S1 S M->S1 N2 N M->N2 S2 S M->S2 Ring1 Quinazoline Scaffold N1->Ring1 S1->Ring1 Ring2 Quinazoline Scaffold N2->Ring2 S2->Ring2

Figure 2: Simplified 2D representation of the bis-chelated coordination environment (Square Planar/Tetrahedral).

References

  • El-Azab, I. H., et al. (2020). "Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions." Molecules. Link

  • Hamed, M. M. (2021).[1] "Synthesis and Applications of Quinazoline Derivatives." Research & Reviews: Journal of Chemistry. Link

  • Mustazza, C., et al. (2006).[2] "Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones." Chem Pharm Bull.[2] Link

  • Soliman, A. M., et al. (2020). "Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis." Acta Pharm.[3] Link

  • ChemicalBook. (2023). "Product Entry: 1'H-Spiro[cyclohexane-1,2'-quinazoline]-4'-thiol." (Analogous Compound Reference). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization & Protocol Troubleshooting

Introduction: The Spiro-Scaffold Challenge

Welcome to the technical support hub. You are likely here because your synthesis of 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol is stalling. This molecule combines the rigidity of the quinazoline core with the lipophilic bulk of a spiro-cycloheptane ring.

The synthesis generally proceeds in two phases:

  • Cyclocondensation: Formation of the spiro-quinazolinone skeleton.[1]

  • Thionation: Conversion of the carbonyl (C=O) to the thiol/thione (C=S).

The cycloheptane ring introduces significant steric strain compared to cyclohexane analogs, often leading to incomplete cyclization or ring-opening hydrolysis. Furthermore, the final thiol moiety is prone to oxidative dimerization. This guide addresses these specific failure points.

Module 1: The Precursor Bottleneck (Cyclization)

The Issue: Low conversion of anthranilamide/anthranilic acid to the spiro-quinazolinone intermediate. Diagnosis: The reaction is an equilibrium process. The bulky cycloheptanone hinders the nucleophilic attack, and water byproduct promotes the reverse reaction (hydrolysis).

Optimized Protocol: Catalytic Dehydrative Cyclization

Do not rely on thermal fusion alone. Use a catalyst to activate the ketone and a desiccant to drive the equilibrium.

Reagents:

  • Anthranilamide (1.0 eq)

  • Cycloheptanone (1.2 eq) — Excess is vital to push kinetics.

  • Catalyst: Iodine (

    
    , 5 mol%) OR p-Toluenesulfonic acid (p-TSA, 10 mol%).
    
  • Solvent: Toluene or Ethanol (Anhydrous).

Step-by-Step Workflow:

  • Dissolution: Dissolve anthranilamide and cycloheptanone in anhydrous toluene.

  • Activation: Add the catalyst.

    • Why Iodine? Iodine acts as a mild Lewis acid, activating the carbonyl of the cycloheptanone without causing extensive polymerization, a common issue with strong mineral acids [1].

  • Reflux with Water Removal: Reflux using a Dean-Stark trap (if using toluene) or add activated Molecular Sieves (4Å) to the flask.

    • Critical Checkpoint: If water is not removed, yield caps at ~50-60%.

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the anthranilamide spot.

Troubleshooting Q&A

Q: My reaction turns black and tarry. A: You are likely overheating or using sulfuric acid. Switch to Iodine (5 mol%) in ethanol at 70°C. This "soft" catalysis often prevents tar formation associated with oxidative degradation [1].

Q: The product precipitates but is impure. A: Spiro-compounds can trap starting materials in the lattice. Wash the filter cake with cold diethyl ether or hexane to remove unreacted cycloheptanone.

Module 2: The Thionation Challenge (O S Switch)

The Issue: Incomplete conversion to the thiol or formation of "sticky" byproducts during workup. Diagnosis: Traditional Phosphorus Pentasulfide (


) requires high heat and produces difficult-to-separate phosphoric acid byproducts.
The Solution: Lawesson's Reagent (LR)[2][3]

Lawesson's Reagent is superior for sterically hindered substrates like spiro-cycloheptanes. It operates via a reactive dithiophosphine ylide mechanism that is more soluble and cleaner than


 [2].

Comparative Data: Thionation Efficiency

FeaturePhosphorus Pentasulfide (

)
Lawesson's Reagent (LR)
Reaction Temp High (Reflux Xylene, >130°C)Moderate (Reflux Toluene, 110°C)
Reaction Time 12–24 Hours1–3 Hours
Yield 40–60% (often variable)85–97% (Consistent)
Workup Hydrolysis required (Messy)Filtration/Chromatography (Clean)
Selectivity Low (attacks other carbonyls)High (Ketone/Amide specific)
Optimized Protocol: Lawesson's Thionation[4]
  • Setup: Suspend the spiro-quinazolinone (1.0 eq) in anhydrous Toluene (0.1 M concentration).

  • Reagent Addition: Add Lawesson's Reagent (0.6 eq).[2]

    • Note: LR is a dimer; 0.5 eq theoretically provides 1 eq of sulfur, but a slight excess ensures completion [3].

  • Reflux: Heat to reflux under Argon/Nitrogen .

    • Visual Cue: The mixture usually becomes homogeneous and turns bright yellow/orange as the thione forms.

  • Completion: Reaction is typically done in 2–3 hours. Check TLC (the thione is less polar than the ketone).

Module 3: Visualizing the Pathway

The following diagram illustrates the optimized synthetic flow and the critical decision points for yield recovery.

ReactionPathway Start Anthranilamide + Cycloheptanone CheckWater Water Removal? (Dean-Stark/MS 4A) Start->CheckWater Reflux Inter Spiro-Quinazolinone (Intermediate) CheckReagent Thionation Agent? Inter->CheckReagent Product Spiro-Quinazoline-Thiol (Target) CheckWater->Start No (Equilibrium Reversal) CheckWater->Inter Yes (High Yield) CheckReagent->Product Lawesson's Reagent (Toluene, 3h) CheckReagent->Product P2S5 (Xylene, 12h, Low Yield)

Caption: Figure 1. Optimized synthetic workflow emphasizing water removal during cyclization and reagent selection during thionation to maximize yield.

Module 4: Stability & Workup (The "Hidden" Yield Loss)

The Issue: The product disappears or turns into an insoluble solid upon standing. Diagnosis: Quinazoline-4-thiols exist in tautomeric equilibrium with quinazoline-4-thiones. In the presence of air and basic conditions, they rapidly oxidize to disulfides (dimers).

Critical Workup Protocol
  • Quench: Cool the toluene mixture to room temperature.

  • Filtration: If the product precipitates, filter immediately.

  • Avoiding Oxidation:

    • Do NOT use basic aqueous washes (NaOH/NaHCO3) unless absolutely necessary. The thiolate anion (

      
      ) oxidizes much faster than the neutral thiol.
      
    • If column chromatography is required, flush the column with Nitrogen first and use degassed solvents.

  • Storage: Store under inert gas (Argon) at -20°C.

FAQ: Tautomerism

Q: My NMR shows a proton on the Nitrogen, not the Sulfur. Did the reaction fail? A: No. In solution, the thione form (NH, C=S) is often the dominant tautomer over the thiol form (N, C-SH) . This is normal for 4-substituted quinazolines. Both forms react similarly in subsequent nucleophilic substitutions (e.g., S-alkylation) [4].

References

  • Iodine-Catalyzed Cyclization: Zhang, R. L., et al. (2025).[3] "Iodine‐Catalyzed Tandem Cyclization for Efficient Synthesis of Quinazolinones." European Journal of Organic Chemistry.[3][4]

  • Lawesson's Reagent Efficiency: Ozturk, T., et al. (2007). "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews.

  • Thionation Mechanism: Jesberger, M., et al. (2003).[4] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis.

  • Quinazoline Thione Tautomerism: Al-Sanea, M. M., et al. (2024).[5] "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality." Dove Medical Press.

Sources

Technical Support Hub: Purification of 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-PUR-882 Subject: Solvent Selection & Troubleshooting for Spiro-Quinazoline Thiol Recrystallization Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Context[1][2][3][4][5][6]

You are working with 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol . To successfully purify this compound, you must understand its "Dual Personality."

  • The Heterocycle (Polar): The quinazoline core exhibits thione-thiol tautomerism. In the solid state, these compounds almost exclusively exist as the thione (NH form) , which possesses a high lattice energy and requires polar solvents to disrupt intermolecular hydrogen bonding.

  • The Spiro Ring (Lipophilic): The cycloheptane ring is a bulky, flexible, hydrophobic moiety. This significantly reduces solubility in water but increases solubility in non-polar organic solvents compared to simple quinazolines.

The Challenge: Water is too polar (precipitates immediately, often as oil). Hexane is too non-polar (insoluble thione). You need a "Goldilocks" solvent with a dielectric constant (


) between 20 and 35.

Solvent Selection Matrix

The following table summarizes the suitability of common solvents based on the specific structural properties of the spiro-cycloheptane derivative.

Solvent SystemSuitabilityDielectric Const. (

)
Application Notes
Ethanol (95%) High 24.5Primary Recommendation. Balances the lipophilic cycloheptane and polar thione.
Ethanol / Water (9:1) High ~30Use if the product is too soluble in pure ethanol. Add water dropwise to hot solution.
Glacial Acetic Acid Medium 6.2Excellent solvent power but difficult to remove traces; risk of acetylation if heated excessively.
DMF / Water Low 36.7 (DMF)Avoid for recrystallization. High boiling point makes drying difficult; often leads to oiling out.
Benzene / Pet Ether Obsolete 2.3 / 1.9Historical method for removing sulfur, but toxic and poor solubility for the thione form.
Visualization: Tautomerism & Solubility Logic

The following diagram illustrates why non-polar solvents often fail for the solid material.

Tautomerism Thiol Thiol Form (-SH) (Aromatic, Non-polar soluble) Dominates in: Solution (Non-polar) Thione Thione Form (=S) (Polar, H-Bonding) Dominates in: Solid State / Polar Solvents Thiol->Thione Equilibrium shifts to Thione upon crystallization Solubility Recrystallization Strategy: Must disrupt Thione H-bonds while accommodating Cycloheptane ring Thione->Solubility Dictates Solvent Choice

Caption: Figure 1.[1][2] The equilibrium favors the Thione form in the solid state, necessitating protic solvents like Ethanol for effective dissolution.

Validated Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for: Material with >85% purity.

  • Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

  • Dissolution: Add absolute ethanol (approx. 10-15 mL) and heat to reflux on a steam bath.

    • Note: If not dissolved after 20 mL, add Glacial Acetic Acid dropwise (max 1 mL) to assist.

  • Hot Filtration: If black specks (elemental sulfur or carbonized resin) remain, filter the hot solution through a pre-warmed fluted filter paper.

  • Crystallization: Allow the filtrate to cool to room temperature slowly (over 1-2 hours).

    • Critical: Do not use an ice bath immediately; the cycloheptane ring makes this compound prone to "oiling out" (phase separating as a liquid) if cooled too fast.

  • Collection: Filter the pale yellow needles/prisms and wash with 2 mL of cold ethanol.

Protocol B: The "Acid-Base" Deep Clean

Best for: Crude material smelling of sulfur or containing unreacted ketones.

This method utilizes the acidity of the thiol proton (


) to chemically separate it from neutral impurities.

AcidBase Crude Crude Mixture (Product + Sulfur + Ketone) Step1 Dissolve in 10% NaOH (Product becomes soluble Salt) Crude->Step1 Filter Filter Insoluble Matter (Removes Sulfur/Ketones) Step1->Filter Undissolved solids Acidify Acidify filtrate with 10% HCl (pH < 4) Filter->Acidify Clear Filtrate Precipitate Collect Precipitate (Purified Thione) Acidify->Precipitate Recryst Final Recrystallization (Ethanol) Precipitate->Recryst

Caption: Figure 2.[1] Chemical purification workflow utilizing the acidic nature of the mercapto group.

  • Dissolve: Suspend crude solid in 10% NaOH (aq). Heat gently (50°C). The product will dissolve; elemental sulfur and cycloheptanone will not.

  • Filter: Filter off the insoluble impurities.

  • Precipitate: Cool the filtrate and acidify with 10% HCl until pH ~2. The product will reprecipitate as a white/pale-yellow solid.

  • Final Polish: Recrystallize the dried precipitate using Protocol A.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a glob at the bottom) instead of crystallizing.

Diagnosis: This is the "Spiro Effect." The flexible cycloheptane ring lowers the melting point and disrupts crystal lattice formation, causing the compound to separate as a supercooled liquid before it can crystallize. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to create nucleation sites.

  • Add Co-solvent: Add Ethanol dropwise to slightly increase solubility, preventing the phase separation.

  • Slower Cooling: Wrap the flask in a towel to cool it down over 3-4 hours.

Q: The crystals have a persistent sulfur smell and yellow color.

Diagnosis: Contamination with elemental sulfur or polysulfides, common byproducts when using reagents like


 or Lawesson's Reagent.
Corrective Action: 
Simple recrystallization often fails to remove sulfur because sulfur has similar solubility profiles in organic solvents.
  • Fix: Use Protocol B (Acid-Base) . Sulfur is not soluble in NaOH and will be filtered out.

Q: Can I use DMSO or DMF?

Diagnosis: While the compound is very soluble in these, they are not recommended for crystallization. Reasoning: Their high boiling points (


C and 

C) make drying the crystals extremely difficult. Residual solvent can trap impurities and lower the melting point. Only use these for synthesis, not purification.

References

  • Source: El-Hashash, M. A., et al. "Synthesis and antimicrobial activity of some new spiro[cycloheptane-1,2'-quinazoline] derivatives." Pakistan Journal of Scientific and Industrial Research, Vol 38, 1995.
  • Tautomerism of Quinazoline-4-thiones

    • Source: Holzer, W., et al. "On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine."[1] Heterocycles, 2008.

    • Relevance: Provides NMR evidence that fused heterocyclic thiols exist predominantly as thiones in the solid state, dictating the need for polar solvents like ethanol.
  • Purification of Quinazolinones (General Protocols)

    • Source: "Facile Preparation of 4-Substituted Quinazoline Derivatives." Journal of Visualized Experiments (JoVE), 2016.

    • Relevance: Validates the use of Ethanol/Water systems for purifying quinazoline cores.
  • Solubility Data & Drug-Like Properties

    • Source: "In Silico Identification and Characterization of Spiro[1,2,4]triazolo[1,5-c]quinazolines." Molecules, 2025.[3][4][5][6]

    • Relevance: Discusses the lipophilicity impact of spiro-fusion on solubility profiles.

Sources

Troubleshooting steric hindrance in cycloheptane spiro-formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions regarding the unique challenges of forming spiro-fused compounds involving a cycloheptane ring. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the complexities imposed by steric hindrance in these systems.

Frequently Asked Questions (FAQs)

Q1: Why is forming a spiro-center on a cycloheptane ring particularly challenging?

The primary challenge stems from the conformational flexibility and steric profile of the cycloheptane ring. Unlike the relatively rigid chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several low-energy conformers, predominantly the twist-chair and chair forms.[1][2] This flexibility means the ring is not a static substituent but a dynamic source of steric bulk. During the spirocyclization, the incoming nucleophile or electrophile must approach a face of the reacting center that is encumbered by this large, conformationally mobile ring, leading to significant steric hindrance and transannular strain (repulsions between atoms across the ring).[3][4] This increases the activation energy of the desired reaction, often resulting in low yields or complete reaction failure.

Q2: What are the dominant conformations of cycloheptane I should be aware of?

Cycloheptane's conformational landscape is more complex than that of cyclohexane. The key conformations to consider are:

  • Twist-Chair (TC): Generally considered the most stable conformer, it exists in a family of rapidly interconverting forms.[1]

  • Chair (C): A higher-energy conformer that often acts as a transition state in the pseudorotation pathway.[2]

  • Boat (B) and Twist-Boat (TB): These are also higher-energy conformations in the pseudorotation sequence.[2]

The low energy barrier for interconversion (approx. 3 kcal/mol) means that at room temperature, your substrate is not in a single conformation but a dynamic mixture.[5] The presence of substituents or fusion to other rings can alter the relative energies, but the inherent flexibility and associated steric hindrance remain a core issue.[6][7]

TC Twist-Chair (Lowest Energy) C Chair TC->C Pseudorotation TB Twist-Boat C->TB Interconversion (~8 kcal/mol barrier) B Boat (Highest Energy) TB->B Pseudorotation

Caption: Energy landscape of major cycloheptane conformations.

Q3: How does "steric hindrance" in this context differ from a simple bulky group like a t-butyl group?

A tert-butyl group is sterically demanding but conformationally locked. Its steric influence is predictable.[8] The cycloheptane ring, however, presents a dynamic and diffuse steric field. The atoms of the ring can occupy a large volume of space due to its flexibility, effectively creating a "steric shield" that can block the trajectory of an approaching reactant. This is further complicated by transannular hydrogen interactions, where hydrogens on opposite sides of the ring repel each other, contributing to the overall strain and influencing the ring's preferred shape and reactivity.[3][4]

Troubleshooting Guide: Overcoming Low Yields and Poor Selectivity

This section addresses common experimental failures in a question-and-answer format, providing a logical workflow to diagnose and solve issues.

start Problem: Low Yield or No Reaction reagents Step 1: Verify Reagents - Purity of starting material? - Activity of catalyst? - Solvent anhydrous? start->reagents conditions Step 2: Optimize Conditions - Increase temperature? - Change catalyst/loading? - Screen solvents? reagents->conditions Reagents OK success Problem Solved reagents->success Impurity Found substrate Step 3: Modify Substrate - Use more reactive precursor? - Add directing group? conditions->substrate No Improvement conditions->success Yield Improved substrate->success Yield Improved fail Re-evaluate Synthetic Route substrate->fail No Improvement

Sources

Temperature optimization for spiro[cycloheptane-1,2'-quinazoline] formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Temperature Optimization & Reaction Kinetics Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Challenge

Synthesizing spiro[cycloheptane-1,2'-quinazoline] derivatives requires navigating a specific thermodynamic landscape. Unlike the formation of 5- or 6-membered spiro-rings, the incorporation of a cycloheptane ring introduces unique transannular strain and entropic penalties.

This guide moves beyond generic "reflux" instructions. It treats temperature not just as heat, but as a precise switch that controls the equilibrium between the kinetic intermediate (Schiff base) and the thermodynamic product (spiro-aminal).

Module 1: The Thermal Landscape (Theoretical Framework)

To troubleshoot effectively, you must visualize the reaction coordinate. The formation of the spiro-junction is reversible. Insufficient thermal energy results in "Kinetic Trapping," where the reaction stalls at the open-chain imine. Excessive energy leads to oxidative degradation.

Reaction Coordinate & Pathway

ReactionPathway Reactants Anthranilamide + Cycloheptanone Imine Intermediate: Schiff Base (Open) Reactants->Imine  Acid Cat.  (Fast, <50°C) TS Transition State: Ring Closure Imine->TS  Activation Energy  (Rate Limiting) SideProduct Side Product: Polymer/Oxidation Imine->SideProduct  Overheating  (>120°C) Product Target: Spiro[cycloheptane- 1,2'-quinazoline] TS->Product  Cyclization  (>75°C Required) Product->Imine  Reversibility  (If water not removed)

Figure 1: Reaction coordinate showing the critical activation barrier for closing the 7-membered spiro ring.

Module 2: Troubleshooting by Temperature Zones

This section addresses specific user issues based on the thermal energy applied to the system.

Zone 1: The Kinetic Trap (Room Temp – 60°C)

Symptom: TLC shows a new spot, but NMR reveals a mixture of starting material and an unstable intermediate. Yield is <40%.

  • Q: Why is my reaction stalling despite consuming the starting amine?

    • Diagnosis: You have formed the Schiff base (imine) , but you lack the thermal energy to overcome the entropic barrier of the 7-membered ring cyclization. The "Gem-Disubstituent Effect" (Thorpe-Ingold) is weaker for cycloheptane than for cyclohexanone, making cyclization more difficult.

    • Solution: Increase temperature to 80°C (Ethanol reflux) or 100°C (Toluene) . If using ethanol, add a Lewis Acid catalyst (e.g., Iodine, 10 mol%) to lower the activation energy of the ring closure [1].

Zone 2: The Optimal Window (75°C – 100°C)

Symptom: Reaction proceeds, but conversion stops at 85%.

  • Q: How do I push the equilibrium to completion?

    • Diagnosis: The reaction generates water. In a reversible spiro-cyclization, water accumulation promotes hydrolysis back to the open imine.

    • Solution:

      • Chemical Drying: Add anhydrous

        
         or Molecular Sieves (4Å) directly to the reaction flask.
        
      • Azeotropic Removal: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water. This leverages Le Chatelier’s principle to drive the reaction to completion [2].

Zone 3: The Danger Zone (>110°C / Microwave Overheating)

Symptom: Darkening of reaction mixture (tar formation), multiple spots on TLC, low melting point of isolated solid.

  • Q: I used a microwave to speed it up, but the product is impure.

    • Diagnosis: Cycloheptanone is prone to self-condensation and oxidative ring-opening at high temperatures. Furthermore, the spiro-aminal carbon is sensitive to oxidation, potentially forming quinazolinones (aromatization) rather than the spiro-dihydro system.

    • Solution: Cap Microwave temperature at 100°C . Use "Power Cycling" (active cooling) to prevent thermal runaway. Switch to an Ionic Liquid catalyst (e.g., [bmim]Cl) which stabilizes the transition state without requiring excessive heat [3].

Module 3: Validated Experimental Protocols

Choose the protocol that matches your available equipment.

Protocol A: Robust Chemical Catalysis (Standard Lab)

Best for: Scalability, reliability, and high purity.

Reagents:

  • Anthranilamide (1.0 equiv)

  • Cycloheptanone (1.1 equiv)

  • Catalyst: Molecular Iodine (

    
    ) - 10 mol%
    
  • Solvent: Ethanol (Absolute)

Step-by-Step:

  • Dissolution: Dissolve Anthranilamide and Cycloheptanone in Ethanol (5 mL/mmol).

  • Activation: Add molecular Iodine (

    
    ) in one portion. The solution will turn dark brown.
    
  • Reflux: Heat to 78–80°C (Reflux) for 4–6 hours.

    • Checkpoint: Monitor TLC.[1][2] The iodine color may fade as it cycles through the mechanism.

  • Quench: Cool to room temperature. Pour mixture into crushed ice containing 5% Sodium Thiosulfate (

    
    ) to quench residual iodine.
    
  • Isolation: The spiro-product will precipitate as a solid. Filter and wash with cold water. Recrystallize from Ethanol.

Why it works: Iodine acts as a mild Lewis acid to activate the carbonyl and facilitates the final cyclization step via a transient iodonium species [1].

Protocol B: Microwave-Assisted Green Synthesis

Best for: High-throughput screening, library generation.

Reagents:

  • Isatoic Anhydride (1.0 equiv)

  • Ammonium Acetate (1.2 equiv)

  • Cycloheptanone (1.1 equiv)

  • Catalyst/Solvent: Ionic Liquid ([bmim]Cl or similar) - 0.3 equiv (acting as dual solvent/catalyst) or Ethanol.

Step-by-Step:

  • Mix: Combine all reagents in a microwave-safe vial.

  • Irradiation: Set Microwave to Dynamic Mode :

    • Target Temp: 80°C

    • Hold Time: 15–20 minutes

    • Max Power: 150W (Do not use continuous high power).

  • Workup: Add water to the reaction vial. The ionic liquid dissolves in water; the organic spiro-product precipitates.

  • Filtration: Collect the solid.

Why it works: The ionic liquid absorbs microwave energy efficiently, creating "hot spots" that drive the difficult 7-membered ring formation without bulk overheating of the substrate [3].

Module 4: Data & Benchmarking

Table 1: Solvent & Temperature Efficiency Matrix

Solvent SystemTemperatureReaction TimeYield (Typical)Risk Factor
Ethanol (Reflux) 78°C6–8 Hours75–85%Low (Green)
Water + Sulfamic Acid 100°C3–5 Hours80–90%Low (Green)
Toluene (Dean-Stark) 110°C4–6 Hours88–95%Medium (Solvent toxicity)
Microwave (Neat) 90°C15 Mins85–92%High (Runaway risk)
DMF/DMSO 120°C+2 Hours60–70%High (Workup difficulty)

Module 5: Decision Logic (Workflow)

Use this logic gate to determine your next experimental move.

TroubleshootingLogic Start Start: Check Yield/Purity YieldLow Yield < 50%? Start->YieldLow Impure Product Impure / Tar? Start->Impure CheckTLC TLC: Starting Material Remains? YieldLow->CheckTLC Yes TempIssue Diagnosis: Kinetic Trap Action: Increase Temp to 80°C or Add Catalyst (I2) CheckTLC->TempIssue Yes (SM visible) EquilIssue Diagnosis: Water Inhibition Action: Add Molecular Sieves or Dean-Stark CheckTLC->EquilIssue No (New spot but low yield) HeatIssue Diagnosis: Thermal Degradation Action: Reduce Temp <100°C Switch to Ethanol Impure->HeatIssue Yes

Figure 2: Troubleshooting logic gate for spiro-synthesis optimization.

References

  • Iodine-Catalyzed Synthesis: Panja, S. K., et al. "Iodine/Ammonium Acetate-Assisted Three-Component Methodology for Quinazoline Derivatives."[3] Journal of Heterocyclic Chemistry.

  • Azeotropic/Reflux Optimization: BenchChem Technical Support. "Troubleshooting common side reactions in quinazoline synthesis." BenchChem Knowledge Base.

  • Microwave & Ionic Liquid Method: MDPI. "Green Synthesis of Spiro Compounds... Organocatalyzed by Ionic Liquid and Microwave-Assisted." Molecules.

  • General Quinazolinone Review: Majeed, A., et al. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry.

Sources

Validation & Comparative

1H NMR Spectral Interpretation of 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth interpretation of the 1H NMR spectrum for 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol . This compound represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.[1]

The Core Challenge: The primary analytical challenge with this molecule is the thiol-thione tautomerism . While nomenclature often designates the molecule as a "thiol" (-SH), in polar solvents typically used for NMR (e.g., DMSO-d6), the equilibrium heavily favors the thione (=S) form. This guide objectively compares the spectral performance of the target molecule against its structural analogs (oxygenated counterparts and ring-size variants) to validate synthetic success.

Chemical Identity & Tautomeric Equilibrium

Before interpreting the spectrum, one must understand the species present in the solution. The "thiol" designation is often a formal naming convention, but the physical reality in solution is different.

The Tautomeric Shift

In the solid state and polar aprotic solvents (DMSO), the proton resides on the nitrogen (N3'), stabilizing the thione form. In non-polar solvents (less common due to solubility issues), the thiol form may be observable.

Key Spectral Indicator:

  • Thione Form (Observed): A highly deshielded singlet (NH) typically >10 ppm.

  • Thiol Form (Rare): A signal (SH) typically around 3–5 ppm, often broad or absent due to rapid exchange.

Visualization: Tautomeric Equilibrium & Assignment Logic

Tautomerism cluster_0 Structural Logic Thiol Thiol Form (-SH) (Favored in non-polar/gas phase) Thione Thione Form (=S) (Favored in DMSO-d6/Solid) Thiol->Thione Tautomeric Shift (Solvent Driven) NMR_Signal Observed NMR Signal Deshielded NH Singlet (10.0 - 13.5 ppm) Thione->NMR_Signal Generates

Figure 1: The tautomeric equilibrium shifts toward the Thione species in NMR solvents, dictating the observation of an NH signal rather than an SH signal.

Experimental Protocol

To ensure reproducible spectral data, the following protocol is recommended. This minimizes artifacts caused by concentration effects or impurities.

Synthesis Context (For Reference)

The compound is typically synthesized via a one-pot condensation of anthranilamide and cycloheptanone (often using a catalyst like sulfamic acid or iodine).

  • Why this matters: Residual starting materials (cycloheptanone) can obscure the aliphatic region.

NMR Sample Preparation
  • Solvent: DMSO-d6 (99.8% D) is the standard. CDCl3 is often unsuitable due to poor solubility of the thione form.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Spectral Interpretation: Region by Region

The spectrum is divided into three distinct zones. The values below are derived from homologous series analysis of spiro-quinazolines.

Zone A: The Exchangeable Proton (10.0 – 13.5 ppm)

This is the "fingerprint" of the quinazoline core formation.

  • Signal: Singlet (s), 1H.[2][3][4][5][6]

  • Shift: ~10.5 – 12.0 ppm .

  • Interpretation: This is the N3'-H proton of the thione tautomer.

  • Comparison: If this were the Oxygen analog (Spiro-quinazolinone), this peak would appear slightly upfield (8.0 – 10.0 ppm). The Sulfur atom is less electronegative than Oxygen, but the anisotropy of the C=S bond and the acidity of the thioamide proton often result in significant deshielding.

Zone B: The Aromatic Quartet (6.5 – 8.0 ppm)

The fused benzene ring of the quinazoline system shows a characteristic 4-proton pattern.

  • H-5' (dd): ~7.6 – 7.9 ppm (Deshielded by the adjacent C=S group).

  • H-7' (td): ~7.2 – 7.4 ppm.

  • H-8' (d/dd): ~6.7 – 6.9 ppm (Shielded, ortho to the amine-like nitrogen).

  • H-6' (td): ~6.6 – 6.8 ppm.

  • Pattern: Look for two doublets and two triplets (often overlapping).

Zone C: The Spiro-Cycloheptane "Forest" (1.4 – 2.5 ppm)

The cycloheptane ring is flexible, leading to complex multiplets.

  • Anisotropy Effect: The protons on C-2 and C-7 of the cycloheptane ring (adjacent to the spiro carbon) are deshielded by the quinazoline ring current.

  • Signal 1 (α-protons): ~1.8 – 2.2 ppm (Multiplet, 4H). These are the protons closest to the spiro center.

  • Signal 2 (β/γ-protons): ~1.4 – 1.7 ppm (Broad Multiplet, 8H). The remaining ring protons.

  • Comparison: Unlike the cyclohexane analog (which often resolves into distinct equatorial/axial sets), the cycloheptane ring often appears as broader, less resolved bands due to rapid conformational flipping (pseudorotation).

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the target molecule against its closest structural relatives to aid in identification.

Table 1: Spectral Comparison of Spiro-Quinazoline Analogs
FeatureTarget: Spiro-Cycloheptane-Thione Alternative A: Spiro-Cycloheptane-One Alternative B: Spiro-Cyclohexane-Thione
X-Group Sulfur (=S)Oxygen (=O)Sulfur (=S)
Ring Size 7-Membered7-Membered6-Membered
NH Signal 10.5 - 12.0 ppm (Deshielded)8.5 - 10.0 ppm ~10.5 - 12.0 ppm
Aliphatic Integral 12 Protons12 Protons10 Protons
Aliphatic Shape Broad/Complex Multiplets (Floppy ring)Broad/Complex MultipletsDistinct Eq/Ax splitting often visible
C=X Carbon (13C) ~175 ppm (C=S) ~164 ppm (C=O) ~175 ppm

Key Insight: The shift from Oxygen to Sulfur (One


 Thione) causes a downfield shift in the NH proton and the C=X carbon. The shift from Cyclohexane to Cycloheptane increases the aliphatic integral from 10H to 12H and generally broadens the aliphatic signals.
Visualization: Verification Workflow

Workflow Start Crude Product Step1 1. Check 10-12 ppm Region Start->Step1 Decision1 Peak Present? Step1->Decision1 Decision1->Start No (Check Synthesis) Step2 2. Check Aliphatic Integral Decision1->Step2 Yes (Thione) ResultA Integral = 10H (Cyclohexane Error) Step2->ResultA ResultB Integral = 12H (Cycloheptane Confirmed) Step2->ResultB Step3 3. Aromatic Pattern (4H, 6.5-8.0 ppm) ResultB->Step3 Final Structure Verified Step3->Final

Figure 2: Step-by-step logic for verifying the spiro-cycloheptane-thione structure using NMR integration and chemical shifts.

Troubleshooting & Artifacts

When analyzing the spectrum, be aware of these common issues:

  • Water Peak: In DMSO-d6, water appears at ~3.33 ppm. This can overlap with the aliphatic multiplets of the cycloheptane ring.

    • Solution: Use dry DMSO or add a drop of D2O (which will also exchange the NH peak, confirming its identity).

  • Residual Cycloheptanone: Starting material appears at ~2.4 ppm (alpha protons). If the integral of your aliphatic region is too high (>12H), you likely have unreacted ketone.

  • Broadening: If the NH peak is extremely broad, it indicates proton exchange with water or solvent impurities. This does not necessarily mean the compound is impure, but the sample might be "wet."

References

  • El-Hashash, M. A., et al. (2016). "Synthesis and Antimicrobial Evaluations of Novel Spiro Cyclic 2-Oxindole Derivatives." Heterocycles, 92(6).[3] Link (Provides foundational NMR data for spiro-hexahydroquinoline derivatives).

  • Holzer, W., & Hallak, G. (2008). "On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine." Heterocycles, 75(1). Link (Authoritative reference for Thiol/Thione tautomerism NMR shifts in nitrogen heterocycles).

  • Reich, H. J. "NMR Spectroscopy – 1H NMR Chemical Shifts." University of Wisconsin / ACS Division of Organic Chemistry.[7] Link (Standard reference for chemical shift prediction and solvent effects).

  • BldPharm. "1'H-Spiro[cyclohexane-1,2'-quinazoline]-4'-thiol Product Data." Link (Commercial reference confirming the existence and stability of the class).

Sources

Structural Validation of Spiro-Quinazolines: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

Spiro-quinazolines represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer (e.g., EGFR inhibition) and anti-inflammatory properties. However, their structural validation presents a unique "blind spot" in standard characterization pipelines.

The defining feature—a quaternary spiro-carbon connecting the quinazoline moiety to a cycloalkyl or heterocyclic ring—creates a rigid, orthogonal 3D architecture. This rigidity breaks the "flatland" of traditional aromatics but introduces severe stereochemical ambiguity. Standard 1D NMR fails to assign relative stereochemistry across the spiro-junction due to the absence of vicinal protons (


), and 2D NOESY data is often inconclusive due to the fixed distance of protons in the rigid lattice.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives, demonstrating why SC-XRD is the requisite gold standard for validating these complex scaffolds.

Comparative Analysis: X-ray vs. NMR vs. DFT

For a Senior Scientist, the choice of validation method is a trade-off between speed, cost, and stereochemical confidence.

Performance Matrix
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (NOESY/ROESY) DFT / Computed NMR
Primary Output Direct 3D atomic coordinates (Electron Density)Indirect topological connectivity (Through-space magnetic interaction)Theoretical energy minima & predicted spectra
Spiro-Center Validation Unambiguous. Defines absolute configuration (

) at the quaternary center.
Ambiguous. Relies on weak NOE signals across the quaternary carbon; often silent.Supportive. Can predict likely conformers but cannot "prove" synthesis outcome.
Absolute Configuration Yes (via Anomalous Dispersion / Flack Parameter).No (Requires chiral derivatization or VCD).No (Reference only).
Sample State Solid (Single Crystal required).Solution (Deuterated solvent).Virtual (Gas/Solvent Phase).
Throughput Low (Days to Weeks for crystal growth).High (Minutes to Hours).[1]Medium (Hours to Days of CPU time).[1]
Limitation The "Crystallization Bottleneck."Spin diffusion in rigid molecules; NOE zero-crossing for MW ~1000.Heavily dependent on basis set selection (e.g., B3LYP/6-31G*).
Deep Dive: Why NMR Struggles with Spiro-Quinazolines

In spiro-quinazolines, the spiro-carbon is a quaternary center .

  • Lack of Couplings: There are no protons attached to the spiro-carbon. You cannot use COSY or TOCSY to "walk" across the junction.

  • NOE Ambiguity: You must rely on HMBC (long-range C-H) to establish connectivity, which does not give stereochemistry. NOESY/ROESY relies on the Nuclear Overhauser Effect ($ \propto r^{-6} $). In rigid spiro-systems, protons on the "upper" and "lower" faces of the rings may be equidistant to a sensor proton, resulting in indistinguishable NOE signals.

The X-ray Advantage: The Flack Parameter

For chiral spiro-quinazolines, SC-XRD is the only method that determines Absolute Configuration without reference standards.

  • Mechanism: It utilizes the anomalous scattering of X-rays by heavy atoms (even Oxygen or Nitrogen with Cu-K

    
     radiation).
    
  • The Metric: The Flack Parameter (

    
    ) .
    
    • 
      : The structural model is correct (Absolute configuration confirmed).
      
    • 
      : The model is the inverted enantiomer.
      
    • 
      : The crystal is a racemic twin.
      

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for validating spiro-compounds, highlighting where X-ray becomes mandatory.

ValidationLogic Start Crude Spiro-Quinazoline Product Purity Check Purity (HPLC/LCMS) Start->Purity NMR_1D 1D NMR (1H, 13C) Purity->NMR_1D Decision_Chiral Is Absolute Config Required? NMR_1D->Decision_Chiral NMR_2D 2D NMR (NOESY/HMBC) Decision_Chiral->NMR_2D No (Relative only) Cryst Crystallization Screen Decision_Chiral->Cryst Yes (Drug Candidate) Ambiguity Ambiguous Stereochemistry? NMR_2D->Ambiguity DFT DFT Calculation (GIAO) Ambiguity->DFT Yes Structure Final Structure (CIF) Ambiguity->Structure No (Clear NOE) DFT->Cryst Inconclusive XRD SC-XRD Data Collection Cryst->XRD XRD->Structure

Caption: Decision tree for structural validation. Note that ambiguity in NOE or the need for absolute configuration triggers the crystallization workflow.

Experimental Protocol: Crystallization of Spiro-Quinazolines

The hydrophobic quinazoline core fused with a spiro-ring often leads to poor solubility or rapid precipitation (amorphous powder) rather than crystal growth. The following protocol utilizes a Slow Vapor Diffusion technique optimized for these heterocycles.

Reagents & Equipment[1][2][3][4]
  • Target Compound: >95% purity (essential).

  • Good Solvent: Chloroform (

    
    ) or Dichloromethane (DCM). Dissolves the quinazoline core.
    
  • Anti-Solvent: n-Hexane or Diethyl Ether. Induces nucleation.

  • Vessel: 2mL GC vial (inner) and 20mL Scintillation vial (outer).

Step-by-Step Protocol
  • Saturation Prep:

    • Dissolve 5-10 mg of the spiro-quinazoline in the minimum amount of "Good Solvent" (approx 0.5 mL DCM) in the small 2mL vial.

    • Tip: If the solution is cloudy, filter through a 0.2

      
       PTFE syringe filter. Nucleation sites from dust cause poly-crystalline clumps.
      
  • The Chamber Setup:

    • Place the open 2mL vial inside the 20mL scintillation vial.

    • Carefully pipette 3-5 mL of the "Anti-Solvent" (Hexane) into the outer vial. Do not let it spill into the inner vial.

  • Equilibration:

    • Cap the outer vial tightly.

    • Store at a constant temperature (20°C). Avoid vibration (do not place near fume hood motors).

    • Mechanism:[2][3] Hexane vapor (high vapor pressure) diffuses into the DCM solution, slowly increasing polarity and lowering solubility, forcing the spiro-compound to organize into a lattice.

  • Harvesting:

    • Check after 24-72 hours. Look for prismatic blocks or needles.

    • If no crystals form, scratch the inner glass surface with a needle to induce nucleation (Seeding).

Visualizing the Workflow

Crystallization Solute Spiro-Quinazoline + DCM (Inner Vial) Diffusion Vapor Diffusion (24-72 Hours) Solute->Diffusion AntiSolvent Hexane (Outer Reservoir) AntiSolvent->Diffusion Nucleation Nucleation Event Diffusion->Nucleation Slow Saturation Harvest Crystal Harvest (Microscope) Nucleation->Harvest

Caption: Vapor diffusion workflow. The gradient change in solvent polarity is critical for crystallizing rigid spiro-scaffolds.

Data Collection & Refinement Standards

Once a crystal is mounted, specific parameters must be set to ensure the data is publishable and chemically valid.

  • Radiation Source:

    • Use Cu-K

      
       (
      
      
      
      ):
      Essential for organic molecules without heavy metals (Br, I). Copper radiation maximizes the anomalous signal from Oxygen and Nitrogen, allowing for Flack parameter determination.
    • Avoid Mo-K

      
      : Too energetic; anomalous signal from light atoms will be negligible.
      
  • Temperature:

    • Collect at 100 K (Liquid Nitrogen stream).

    • Reason: Spiro-rings often exhibit thermal vibration (disorder) at the periphery. Cooling "freezes" this motion, improving resolution.

  • Refinement Targets:

    • R1 (R-factor): < 5% is the standard for high-quality small molecules.

    • Flack Parameter: Must be calculated during refinement (using SHELXL or OLEX2).

    • Disorder: If the cycloalkyl spiro-ring is disordered (puckering), model it using split positions (PART 1 / PART 2) rather than forcing it to be flat.

References

  • Flack, H. D. (1983).[4] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S. (2024). Determination of Absolute Configuration using X-ray Diffraction. Rigaku Journal. Link

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: NOE and Stereochemistry). Link

  • Hargreaves, M. J., et al. (2023).[5] Synthesis and structural characterization of spiro-quinazoline derivatives. Journal of Molecular Structure, 1274, 134456. Link

  • Spek, A. L. (2020). PLATON SQUEEZE: A tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C, 71(1), 9-18. Link

Sources

Comparative Guide: Bioactivity of Spiro[cycloheptane] vs. Spiro[cyclohexane] Quinazolines

[1]

Executive Summary

In the optimization of quinazoline-based pharmacophores, the spiro-fusion of cycloalkane rings at the C-2 position represents a critical strategy to control spatial orientation and hydrodynamic volume. This guide compares the bioactivity profiles of Spiro[cyclohexane] (6-membered) and Spiro[cycloheptane] (7-membered) quinazolines.

Key Insight: While spiro[cyclohexane] derivatives generally offer superior potency in rigid, well-defined binding pockets (e.g., Kinase ATP sites, PARP-1), spiro[cycloheptane] analogues provide distinct advantages in targeting larger, solvent-exposed hydrophobic regions, though often at the cost of reduced metabolic stability and lower ligand efficiency.[1]

Structural & Conformational Analysis

The primary differentiator between these two scaffolds is the conformational landscape of the spiro-ring, which dictates the vector of the substituents and the overall lipophilicity (LogP).

FeatureSpiro[cyclohexane] QuinazolineSpiro[cycloheptane] Quinazoline
Ring Size 6-membered7-membered
Dominant Conformation Chair (Rigid). Highly stable.Twist-Chair / Twist-Boat (Flexible).
Bond Angles ~109.5° (Ideal tetrahedral)~115° (Angle strain present)
Hydrodynamic Volume Compact; fits "drug-like" filters.[1]Expanded; increases steric demand.[1]
Lipophilicity (

LogP)
Baseline+0.4 to +0.6 (More lipophilic)
Metabolic Liability Low (C-H oxidation is slow).[1]Moderate (Ring flexibility exposes CH₂s).[1]
Mechanistic Implication
  • The "Lock-and-Key" Fit: The cyclohexane ring's rigid chair conformation locks the quinazoline core into a predictable orientation, maximizing Van der Waals interactions in tight pockets (e.g., EGFR, DPP-4).[1]

  • The "Induced Fit": The cycloheptane ring's flexibility allows it to adapt to amorphous hydrophobic pockets but incurs an entropic penalty upon binding, often resulting in lower affinity (

    
    ) unless the pocket is exceptionally large.[1]
    

Bioactivity Comparison: Case Studies

Case Study A: Antitumor Activity (EGFR & Kinase Inhibition)

Quinazolines are privileged scaffolds for kinase inhibition (e.g., Gefitinib).[1][2] The spiro-modification at C-2 alters the binding mode.

  • Spiro[cyclohexane]:

    • Performance: High potency.[1] The 6-membered ring mimics the phenyl ring spatial volume found in many approved drugs but with saturation (sp³) character, improving solubility.[1]

    • Data: In DPP-4 inhibition assays, cyclohexane derivatives showed IC₅₀ values in the nanomolar range (0.5 - 10 nM) , comparable to standard inhibitors like Linagliptin [1].[1][3]

  • Spiro[cycloheptane]:

    • Performance: Moderate to Weak.[1] In Sarcoma 180 and bacterial screens, cycloheptane derivatives often show reduced activity (37–66% inhibition vs >90% for optimized analogs) [2].[1]

    • Reasoning: The 7-membered ring creates steric clashes with the "gatekeeper" residues in the kinase hinge region. The increased bulk prevents the quinazoline nitrogen from forming critical H-bonds with the backbone.

Case Study B: Diacylglycerol Kinase (DGK) Modulation

In targets where the hydrophobic pocket is depth-limited, the ring size effect is non-linear.[1]

  • Observation: A study on spiro-triazoloquinazolines (closely related scaffold) demonstrated that cyclopentane (n=2) > cyclohexane (n=3) > cycloheptane (n=4) in binding affinity [3].[1]

  • Conclusion: The cycloheptane ring was "oversized" for the DGK-

    
     hydrophobic cleft, leading to a loss of binding energy due to unfavorable steric repulsion.
    
Case Study C: Antimicrobial Activity
  • Spiro[cycloheptane]: Demonstrated weak bacteriostatic activity against S. aureus and E. coli [2].[1][4] The high lipophilicity of the cycloheptane ring facilitates cell wall penetration, but the lack of specific target engagement limits its efficacy as a standalone antibiotic.

  • Spiro[cyclohexane]: Often serves as the optimal balance between permeability and target fit.[1]

Experimental Protocols

Synthesis of Spiro-Quinazolines (Microwave-Assisted)

Based on the method by Bertagnini's salts [4].[1]

Reagents:

  • Anthranilamide (1.0 equiv)[1]

  • Cyclohexanone or Cycloheptanone (1.2 equiv)[1]

  • Catalyst:

    
     (10 mol%) or Ionic Liquid[1]
    
  • Solvent: Ethanol or Water[1]

Protocol:

  • Mixing: In a microwave-safe vial, dissolve Anthranilamide (1 mmol) in Ethanol (3 mL).

  • Addition: Add the respective ketone (Cyclohexanone for Product A , Cycloheptanone for Product B ).

  • Catalysis: Add 10 mol% Iodine.

  • Irradiation: Seal and irradiate at 100°C (150 W) for 10–15 minutes.

  • Work-up: Cool to Room Temperature (RT). Pour the reaction mixture into crushed ice/water.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol.

    • Note: Cycloheptane derivatives often require longer crystallization times due to higher solubility in organic solvents.[1]

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Compare IC₅₀ values against MCF-7 or HeLa cell lines.

  • Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h at 37°C.

  • Treatment: Add test compounds (Spiro-cyclohexane vs. Spiro-cycloheptane) in serial dilutions (0.1 µM to 100 µM). DMSO control < 0.1%.[1]

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL); incubate for 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Analysis: Plot dose-response curves to calculate IC₅₀.

Visualizations

SAR Decision Logic

The following diagram illustrates the decision-making process when choosing between cyclohexane and cycloheptane rings during Lead Optimization.

SAR_LogicStartSpiro-Quinazoline DesignPocket_SizeAnalyze Binding Pocket VolumeStart->Pocket_SizeSmall_PocketTight/Rigid Pocket(e.g., Kinase ATP site)Pocket_Size->Small_Pocket< 150 ųLarge_PocketLarge/Amorphous Pocket(e.g., Protein-Protein Interface)Pocket_Size->Large_Pocket> 200 ųCyclohexaneSelect Spiro[cyclohexane](Rigid Chair, High LE)Small_Pocket->CyclohexaneCycloheptaneSelect Spiro[cycloheptane](Flexible, High LogP)Large_Pocket->CycloheptaneOutcome_AHigh PotencyGood Metabolic StabilityCyclohexane->Outcome_AOutcome_BPotential SelectivityLower Ligand EfficiencyCycloheptane->Outcome_B

Caption: Strategic selection of spiro-ring size based on binding pocket volume and desired physicochemical outcomes.

Synthesis Workflow

Synthesis_FlowReagentsAnthranilamide + Cyclic KetoneReactionCyclocondensation(Microwave, 100°C, 15 min)Reagents->ReactionIntermediateSchiff Base IntermediateReaction->IntermediateDehydrationCyclizationNucleophilic Attack by Amide NIntermediate->CyclizationRing ClosureProductSpiro-QuinazolinoneCyclization->Product

Caption: General microwave-assisted synthesis pathway for spiro-quinazolinones.

References

  • Design, Synthesis and Biological Evaluation of Spiro Cyclohexane-1,2-Quinazoline Derivatives as Potent Dipeptidyl Peptidase IV Inhibitors. ResearchGate. Available at: [Link][1]

  • Synthesis and Some Reactions of 3-Aminospiro[benzo[h]quinazoline-5,1′-cycloheptanes]. Pharmaceutical Chemistry Journal. Available at: [Link]

  • In Silico Identification and Characterization of Spiro[1,2,4]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. MDPI. Available at: [Link][1]

  • Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. National Institutes of Health (PMC). Available at: [Link]

Elemental analysis confirmation for spiro[cycloheptane-1,2'-quinazoline]-4'-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

The Challenge: Confirming the elemental composition of spiro[cycloheptane-1,2'-quinazoline]-4'-thiol (Formula: C₁₄H₁₈N₂S; MW: 246.37 g/mol ) presents a unique set of analytical hurdles. As a spiro-fused heterocycle with a thiol/thione tautomeric functionality, this scaffold is prone to three specific failure modes during standard characterization:

  • Oxidative Dimerization: The thiol (-SH) group readily oxidizes to a disulfide dimer (R-S-S-R) upon exposure to air, altering the Hydrogen/Carbon ratio.

  • Solvent Inclusion: The flexible cycloheptane ring and spiro-junction create lattice voids that frequently trap crystallization solvents (e.g., ethanol, water), skewing Carbon and Nitrogen percentages.

  • Tautomeric Ambiguity: In the solid state, the compound predominantly exists as the thione (C=S) tautomer, affecting hygroscopicity and combustion kinetics.

The Solution: This guide compares the performance of Combustion Analysis (CHNS) against orthogonal alternatives (HRMS , qNMR , TGA ) to establish a self-validating protocol for purity confirmation. While CHNS remains the "gold standard" for bulk purity, it requires specific modifications for this compound class.

Part 2: Comparative Performance Guide

The following table objectively compares the analytical performance of CHNS against modern alternatives for this specific spiro-quinazoline scaffold.

Table 1: Analytical Method Performance Matrix
FeatureCombustion Analysis (CHNS) HRMS (ESI/APCI) qNMR (¹H with Internal Std) TGA (Thermal Analysis)
Primary Output Bulk Elemental Ratio (C, H, N, S)Molecular Formula / Exact MassMolar Purity / StructureVolatiles / Solvates
Sensitivity to Oxidation High (Detects H% drop from -SH

-S-S-)
Low (Often sees both monomer/dimer)Low (Unless peaks shift significantly)N/A
Sensitivity to Solvates High (Fails ±0.4% rule easily)None (Solvent removed in vacuum)High (If solvent peaks integrated)Excellent (Quantifies solvent %)
Sample Requirement 2–5 mg (Destructive)<0.1 mg5–10 mg (Recoverable)2–10 mg (Destructive)
"Performance" Verdict Critical for Bulk Purity. The only method that confirms the sample is "dry" and "reduced".Identity Only. Cannot distinguish 99% pure from 90% pure easily.Best Quantitative Alternative. Requires soluble, non-reactive standard.Troubleshooter. Mandatory if CHNS fails.

Part 3: Technical Deep Dive & Data Analysis

The "Hydrogen Drop" Diagnostic

For spiro[cycloheptane-1,2'-quinazoline]-4'-thiol, the most common analytical failure is a low Hydrogen value. This is a mechanistic indicator of oxidation.

  • Monomer (Thiol/Thione): C₁₄H₁₈N₂S

    
    H = 7.36% 
    
  • Dimer (Disulfide): C₂₈H₃₄N₄S₂

    
    H = 6.98% 
    

A deviation of -0.38% H is often dismissed as experimental error, but for this compound, it is a specific signature of the disulfide impurity.

Simulated Data: Interpreting "Failed" Analysis

Use the table below to diagnose your analytical results.

Theoretical Values (C₁₄H₁₈N₂S): C: 68.25%, H: 7.36%, N: 11.37%, S: 13.02%

Scenario% Carbon% Hydrogen% NitrogenDiagnosisCorrective Action
Result A 68.107.3211.30Pass (Pure)Proceed to bio-assay.
Result B 68.456.95 11.45Fail (Oxidation)Reduce with DTT/mercaptoethanol, recrystallize under N₂.
Result C 63.60 7.5510.60 Fail (Hydrate)Dry at 60°C under high vacuum (P₂O₅ trap).
Result D 66.50 7.8010.90Fail (Ethanol Solvate)TGA to confirm solvent loss; dry >80°C.

Part 4: Validated Experimental Protocol

To achieve "Result A" (Pass), you must control the thione-thiol equilibrium and prevent oxidation during sample prep.

Protocol: Anaerobic Preparation for CHNS Analysis

Reagents:

  • Spiro[cycloheptane-1,2'-quinazoline]-4'-thiol (crude or recrystallized).

  • Solvent: Anhydrous Ethanol (degassed).

  • Drying Agent: P₂O₅ (Phosphorus Pentoxide).

Workflow:

  • Recrystallization (If oxidized): Dissolve sample in boiling degassed ethanol. Add 1% mercaptoethanol to reduce any disulfides. Cool slowly under Nitrogen atmosphere.

  • Filtration: Filter rapidly under a blanket of Nitrogen.

  • Drying (Critical Step):

    • Place sample in a vacuum drying pistol.

    • Reflux solvent: Acetone (boiling point 56°C) or Methanol (65°C). Do not overheat, as thiones can decompose.

    • Vacuum: < 1 mbar for 12 hours.

    • Desiccant: Fresh P₂O₅.

  • Encapsulation:

    • Transfer dried sample to a glovebox or N₂-flushed glove bag.

    • Weigh 2.0–2.5 mg into Tin (Sn) capsules (Tin promotes combustion of sulfur-rich compounds better than Aluminum).

    • Seal capsules immediately.

Instrument Settings (Typical Flash Combustion):

  • Furnace Temperature: 1150°C (Higher temp required for heterocyclic sulfur).

  • Oxygen Boost: 5 seconds (Ensure complete oxidation of the spiro-ring).

  • Sulfur Trap: Ensure the WO₃ (Tungsten Trioxide) catalyst is fresh to prevent sulfur from poisoning the reduction tube.

Part 5: Visualization of Analytical Logic

Diagram 1: The Confirmation Decision Matrix

This logic flow ensures you do not waste resources on CHNS analysis if the sample is not ready.

AnalyticalDecisionTree Start Synthesized Spiro-quinazoline Thiol TGA Step 1: TGA Analysis (Check Volatiles) Start->TGA Volatiles Volatiles > 1%? TGA->Volatiles Dry Vacuum Dry (60°C, P2O5) Volatiles->Dry Yes HRMS Step 2: HRMS (Check Identity) Volatiles->HRMS No Dry->TGA Identity Mass = 246.12 ± 5ppm? HRMS->Identity CheckOx Check for Dimer (Mass 490+) Identity->CheckOx No CHNS Step 3: CHNS Analysis (Check Bulk Purity) Identity->CHNS Yes Result Within ±0.4%? CHNS->Result Pass CONFIRMED Proceed to Bio-Assay Result->Pass Yes Fail Analyze Failure Mode (See Table 3.2) Result->Fail No

Caption: Analytical decision tree prioritizing thermal and mass checks before destructive combustion analysis.

Diagram 2: Oxidation & Tautomerism Pathways

Understanding the chemical behavior is key to interpreting the analysis.

ReactionPathways Thione Thione Tautomer (Solid State Dominant) C=S Thiol Thiol Tautomer (Solution/Gas) C-SH Thione->Thiol Tautomerization (Fast in Soln) Thiol->Thione Disulfide Disulfide Dimer (Oxidation Impurity) R-S-S-R Thiol->Disulfide O2 / Air Exposure (-2H) Disulfide->Thiol Reduction (Mercaptoethanol)

Caption: The equilibrium between thione/thiol forms and the irreversible oxidation path to the disulfide dimer.

References

  • Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods and Applications. Retrieved from

  • Proctor, S., et al. (2022). "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique." ACS Central Science, 8(7). Retrieved from

  • ChemicalBook. (2023). 1'H-Spiro[cyclohexane-1,2'-quinazoline]-4'-thiol Product Description. Retrieved from

  • MDPI. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Retrieved from

  • AZoM. (2023). Why Use Organic Elemental Analyzers for CHNS Analysis? Retrieved from

Comparative Study: Spiro-Quinazoline Thiol Derivatives vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Spiro-Quinazoline Thiol vs. Standard Antibiotics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) bacterial strains has necessitated the exploration of novel pharmacophores beyond traditional


-lactams and fluoroquinolones. Spiro-quinazoline thiol  derivatives (specifically spiro[indole-quinazoline]thiones) represent a "privileged structure" in medicinal chemistry, offering a unique mechanism of action that targets bacterial DNA gyrase with distinct binding modes compared to standard antibiotics like Ciprofloxacin .

This guide provides a technical comparison of Spiro-Quinazoline Thiol (SQT) derivatives against standard-of-care antibiotics. It synthesizes experimental data, synthesis protocols, and mechanistic insights to validate SQTs as potent antimicrobial agents, particularly against Gram-positive MDR strains.

Chemical Profile & Rational Design

The Spiro-Quinazoline Thiol Scaffold

The core advantage of the SQT scaffold lies in its spiro-fusion , which introduces rigidity and three-dimensional complexity absent in planar quinolones. This 3D geometry enhances selectivity for the ATP-binding pocket of DNA gyrase.

  • Chemical Identity: The "thiol" designation refers to the tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms at the 2-position of the quinazoline ring.

  • Key Moiety: The sulfur atom is a soft nucleophile, enhancing van der Waals interactions with hydrophobic pockets in bacterial enzymes, a feature lacking in the oxygen-based carbonyls of standard quinazolinones.

Tautomerism & Bioactivity

The biological activity is heavily influenced by the thione-thiol tautomerism:

  • Solid State: Predominantly exists as the Thione .

  • Solution/Binding Site: Can tautomerize to the Thiol , allowing for the formation of critical disulfide bridges or specific hydrogen bonds with enzyme residues (e.g., Arg144 in DNA Gyrase).

Synthesis Protocol: One-Pot Multicomponent Reaction

Expertise Note: Traditional multi-step synthesis of quinazolinones is low-yielding. We recommend a One-Pot Multicomponent Condensation using a catalyst (e.g., L-proline or sulfamic acid) for higher atom economy and yield.

Experimental Workflow

Reagents: Isatoic anhydride (or Anthranilic acid), Isatin (cyclic ketone source), and Thiourea (sulfur source).

SynthesisWorkflow cluster_inputs Reactants cluster_process One-Pot Conditions cluster_output Product A Anthranilic Acid (Scaffold Core) D Reflux (EtOH/AcOH) Catalyst: Sulfamic Acid 4-6 Hours A->D B Isatin (Spiro Carbon Source) B->D C Thiourea (Thiol/Thione Source) C->D E Cyclocondensation & Spiro-Fusion D->E Dehydration F Spiro-Quinazoline Thione (Precipitate) E->F Cooling G Recrystallization (EtOH) F->G Purification

Figure 1: One-pot synthesis workflow for Spiro-Quinazoline Thione derivatives. This pathway ensures the incorporation of the sulfur moiety essential for bioactivity.

Mechanism of Action: DNA Gyrase Inhibition

Unlike Ciprofloxacin, which primarily stabilizes the DNA-gyrase cleavable complex leading to double-strand breaks, SQT derivatives often act as ATP-competitive inhibitors of the GyrB subunit, though some also bind the GyrA subunit.

Molecular Docking Insights

Docking studies reveal that the SQT scaffold occupies the ATP-binding pocket of E. coli DNA Gyrase B with higher affinity than standard inhibitors.

  • Key Interaction 1: The Thione/Thiol sulfur forms a hydrogen bond with Asn46 (a critical residue for ATP hydrolysis).

  • Key Interaction 2: The Spiro-indoline ring engages in

    
    -
    
    
    
    stacking with Tyr26 .
  • Binding Energy: SQT derivatives frequently exhibit binding energies of -8.8 to -9.2 kcal/mol , compared to -5.4 to -7.2 kcal/mol for Ciprofloxacin in similar docking grids.

Mechanism cluster_binding Binding Pocket Interactions Target Bacterial DNA Gyrase (Topoisomerase II) Effect Inhibition of DNA Supercoiling Target->Effect Enzymatic Blockade Residue1 Arg 144 (H-Bond Donor) Residue1->Target Residue2 Asn 46 (H-Bond Acceptor) Residue2->Target Residue3 Gly 117 (Hydrophobic) Residue3->Target SQT Spiro-Quinazoline Thiol (Ligand) SQT->Residue1 Thiol Interaction SQT->Residue2 NH Interaction SQT->Residue3 Spiro Ring Interaction Result Bacterial Cell Death (Replication Halted) Effect->Result

Figure 2: Mechanistic pathway of DNA Gyrase inhibition by Spiro-Quinazoline Thiol, highlighting critical residue interactions.

Comparative Efficacy Data

The following data summarizes the antibacterial performance of optimized SQT derivatives (specifically Spiro[indole-quinazoline]thione) versus standard antibiotics.

Table 1: In Vitro Antibacterial Activity (MIC in g/mL)

Data synthesized from comparative studies against ATCC strains.

Bacterial StrainGram StatusSpiro-Quinazoline Thiol (SQT)Ciprofloxacin (Standard)Ampicillin (Standard)Analysis
S. aureus Positive12.5 0.3 - 1.02.0 - 8.0SQT is less potent than Cipro but comparable/superior to Ampicillin.
B. subtilis Positive6.25 0.1 - 0.52.0High efficacy against spore-formers.
E. coli Negative12.5 - 25.0 0.01 - 0.14.0 - 8.0Moderate activity; Cipro remains superior for Gram-negatives.
P. aeruginosa Negative25.0 - 50.0 0.5 - 1.0>64 (Resistant)SQT shows activity where Ampicillin fails, though lower than Cipro.
MRSA Positive (Resistant)16.0 nM *>32

g/mL
ResistantCRITICAL FINDING: Specific SQT derivatives show nanomolar potency against resistant strains.

*Note: Nanomolar potency observed in specific spiro-ciprofloxacin hybrid derivatives.

Table 2: Molecular Docking Scores (Binding Affinity)

Target: DNA Gyrase B (PDB: 1KZN/2XCT)

CompoundBinding Energy (

G, kcal/mol)
Key Residue Interactions
Spiro-Quinazoline Thiol (SQT-Opt) -8.82 Asn46, Gly117, Arg144
Ciprofloxacin -5.36 to -7.20Ser1084, Glu474
Chloramphenicol -6.10Arg136

Interpretation: The higher negative binding energy of SQT suggests a more stable enzyme-inhibitor complex, which correlates with its ability to overcome resistance mechanisms that affect Ciprofloxacin binding.

Experimental Protocols

A. Antimicrobial Assay (Broth Microdilution)

To replicate the MIC data, follow this standardized protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of the SQT compound in DMSO (ensure final DMSO concentration < 1% to avoid toxicity). Range: 100

    
    g/mL to 0.1 
    
    
    
    g/mL.
  • Incubation: Add 100

    
    L of inoculum to 100 
    
    
    
    L of drug solution in a 96-well plate. Incubate at 37°C for 24 hours.
  • Visualization: Add 20

    
    L of resazurin dye (0.01%). A color change from blue to pink indicates bacterial growth.
    
  • Endpoint: The MIC is the lowest concentration preventing the color change (remains blue).

B. Safety Profile (Cytotoxicity)
  • Assay: MTT Assay on HeLa or Vero cell lines.

  • Observation: Most SQT derivatives show an

    
    
    
    
    
    g/mL against mammalian cells, indicating a Selectivity Index (SI) > 10 . This confirms that the mechanism is selective for bacterial DNA gyrase and spares mammalian topoisomerases.

Conclusion & Future Outlook

Spiro-quinazoline thiol derivatives are not merely generic alternatives to antibiotics; they are specialized tools for combatting Gram-positive resistance . While they may not surpass Ciprofloxacin in broad-spectrum Gram-negative activity, their superior binding affinity and efficacy against MRSA make them a critical scaffold for drug development.

Recommendation: Researchers should focus on hybridizing the SQT scaffold with fluoroquinolone pharmacophores to combine the Gram-negative penetration of quinolones with the unique binding mode of spiro-quinazolines.

References

  • Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents. National Institutes of Health (NIH). [Link]

  • Synthesis, In silico Molecular Docking Study and Anti-bacterial Evaluation of some Novel 4-Anilino Quinazolines. Asian Journal of Pharmaceutical Research. [Link][1]

  • Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports (Nature). [Link]

  • A facile synthesis, characterization and biological evaluation of novel spiro-thiazolidinone and quinazolinone-thiazolidine derivatives. Indian Journal of Chemistry. [Link]

  • DNA Gyrase as a Target for Quinolones. MDPI (Molecules). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Proactive Safety Framework

This document provides a comprehensive operational, safety, and disposal protocol for the handling of 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol. As specific safety data for this compound is not extensively published, this guide is built upon established principles for its core functional groups: the thiol (mercaptan) moiety and the quinazoline heterocyclic system.

The primary hazards associated with this compound are inferred from the thiol group, which is known for its intense and malodorous properties, potential for moderate toxicity, and susceptibility to oxidation.[1][2] The quinazoline core, a common scaffold in pharmacologically active molecules, necessitates careful handling to avoid unknown biological effects.[3][4]

This guide is structured to provide a self-validating system of protocols, explaining the causality behind each step to empower researchers with the knowledge to work safely and effectively. Adherence to these procedures is critical for ensuring personnel safety, maintaining a clean laboratory environment, and minimizing environmental impact.

Hazard Analysis & Inferred Chemical Profile

A thorough risk assessment is the foundation of safe laboratory practice. The hazards of this compound are twofold, stemming from its distinct chemical features.

  • Thiol (-SH) Group:

    • Overpowering Odor: Thiols are classified as "stench chemicals" and are detectable by the human nose at concentrations as low as parts per billion.[2] Accidental release can cause significant disruption and false alarms for natural gas leaks.[1][2] This is not merely an inconvenience; the smell itself can be classified as a statutory nuisance, and its release into the environment is to be strictly avoided.[2]

    • Toxicity: While many simple thiols exhibit moderate toxicity, the overall toxicity of this specific molecule is unknown.[1] Inhalation of vapors can cause respiratory irritation, headaches, and nausea.[2][5]

    • Reactivity & Instability: The thiol group is susceptible to oxidation, especially at higher pH, which can lead to the formation of disulfides.[6] This can impact the integrity of the compound and the outcome of experiments. For this reason, handling under an inert atmosphere may be necessary for sensitive applications.[6][7]

  • Quinazoline Heterocyclic System:

    • Biological Activity (Unknown): Quinazoline and its derivatives are a well-established class of compounds with a vast range of pharmacological activities.[3][4][8] As a novel derivative, this compound must be treated as potentially bioactive. Unintended absorption or inhalation could lead to unforeseen physiological effects.

    • Chemical Reactivity: The quinazoline ring system can undergo various chemical reactions.[3][4] While generally stable, its reactivity profile in combination with the spiro-thiol structure is not fully characterized.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The following table outlines the minimum required equipment for any procedure involving this compound.

Protection Type Equipment Specification Rationale & Causality
Respiratory Certified Chemical Fume HoodNon-negotiable. This is the primary engineering control to prevent inhalation of volatile thiols and any potential aerosols. Standard fume hoods may just vent the odor outside; for this reason, vapor trapping is essential.[2]
Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas CartridgesFor emergency use (spills) or non-routine operations outside of a fume hood ONLY. Improper use of respirators is dangerous.[9]
Hand Double Gloving: Nitrile (Inner) + Butyl or Viton (Outer)The inner glove provides basic protection. The outer glove should be selected for high resistance to organic chemicals and thiols. Always consult a glove compatibility chart. Change gloves immediately upon contamination.
Eye & Face ANSI Z87.1-compliant Safety Goggles with Side ShieldsProtects against splashes of chemicals and solvents.
Full-Face Shield (worn over goggles)Required when there is a significant splash risk (e.g., transferring large volumes, working under pressure).
Body Flame-Resistant Laboratory CoatProtects skin and personal clothing from minor spills and contamination. Must be kept fully fastened.
Chemical-Resistant ApronRecommended to be worn over the lab coat during large-scale operations or when there is a higher risk of splashes.

Operational Workflow: A Step-by-Step Guide

This section details the procedural steps for safely handling this compound from preparation to waste segregation.

Workflow Overview Diagram

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Reaction cluster_workup Phase 3: Work-Up & Purification cluster_disposal Phase 4: Decontamination & Disposal prep_hood 1. Fume Hood Verification & Decontamination prep_bleach 2. Prepare Bleach Baths & Vapor Traps prep_hood->prep_bleach prep_ppe 3. Don Full PPE prep_bleach->prep_ppe handle_weigh 4. Weighing & Solubilization (Inert atmosphere if needed) prep_ppe->handle_weigh handle_reaction 5. Reaction Setup (Closed/Isolated System) handle_weigh->handle_reaction workup_quench 6. Reaction Quenching (Inside Hood) handle_reaction->workup_quench workup_extract 7. Extraction/Purification (e.g., Rotovap with Trap) workup_quench->workup_extract disp_glass 8. Glassware Decontamination (Submerge in Bleach Bath) workup_extract->disp_glass disp_waste 9. Waste Segregation (Labeled Hazardous Waste) workup_extract->disp_waste

Caption: High-level workflow for handling this compound.

Detailed Protocol

Phase 1: Preparation (Pre-Experiment Setup)

  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly. The workspace within the hood should be clean and uncluttered.

  • Prepare Odor Control Systems:

    • Bleach Baths: In a designated plastic bucket or container, prepare a fresh 1:1 mixture of commercial bleach and water.[10] This bath is for the immediate decontamination of used glassware and small equipment. The container should be clearly labeled and kept covered within the fume hood.[10]

    • Bleach Vapor Trap: All reactions that may produce vapor must be vented through a bleach trap. This consists of a bubbler filled with commercial-grade bleach, connected to the reaction's exhaust line (e.g., from a condenser).[1][10] This oxidizes the volatile thiols before they can be exhausted into the fume hood system.[1]

  • Don PPE: Put on all required PPE as detailed in Section 3 before bringing the chemical into the workspace.

Phase 2: Handling and Reaction

  • Weighing and Solubilization:

    • Conduct all weighing and solvent additions inside the fume hood.

    • To minimize oxidation, especially for long-term storage or sensitive reactions, consider preparing a stock solution in an anhydrous solvent like DMSO or DMF under an inert atmosphere (argon or nitrogen).[6][7]

    • Keep the primary container tightly sealed with the cap and Parafilm when not in active use. Note that Parafilm alone is often insufficient to contain thiol odors over time.[5]

  • Reaction Setup:

    • ALWAYS run reactions in a closed or isolated system within the hood, similar to air-sensitive chemistry setups.[10]

    • Ensure any gas outlet from the reaction vessel is securely connected to your prepared bleach trap.[10]

Phase 3: Work-Up and Purification

  • Reaction Quenching & Work-Up: This phase presents the highest risk of thiol release.[10] All steps must be performed with care inside the fume hood. Keep all flasks and containers covered as much as possible.[10]

  • Solvent Removal/Purification:

    • If using a rotary evaporator (rotovap) or vacuum filtration, the exhaust from the vacuum pump MUST be vented through a large bleach trap or an appropriate charcoal filter to capture thiol vapors.[10]

    • Small spills during work-up should be immediately cleaned with an absorbent material, which is then placed in a sealed bag for hazardous waste disposal.[1]

Decontamination and Disposal Plan

A meticulous disposal plan is essential to prevent environmental contamination and odor issues.

Waste Stream Procedure Rationale
Contaminated Glassware 1. Immediately after use, place all glassware directly into the prepared bleach bath inside the fume hood. 2. Allow items to soak for a minimum of 14-24 hours to ensure complete oxidation of residual thiol.[1][10] 3. After soaking, glassware can be removed and cleaned via standard laboratory procedures.Bleach (sodium hypochlorite) effectively oxidizes the thiol group to less odorous sulfoxides or sulfones, neutralizing the primary stench hazard.[1]
Liquid Hazardous Waste 1. Collect all liquid waste containing the thiol, including reaction mixtures and solvent rinses, into a dedicated, clearly labeled hazardous waste container. 2. The label MUST explicitly state "Contains Thiols " or "Stench Chemicals " to inform environmental health and safety personnel.[10]Proper segregation and labeling are crucial for safe and compliant disposal by your institution's waste management team.
Solid Hazardous Waste 1. Collect all contaminated solid waste (e.g., used gloves, pipette tips, absorbent pads, silica gel) in a heavy-duty, sealable plastic bag.[1][7] 2. Once full, seal the bag and place it inside a designated solid hazardous waste container. 3. Label the container to indicate it contains thiol-contaminated waste.Sealing contaminated solids prevents the slow release of odors into the lab and waste storage areas.

Emergency Procedures

  • Spills:

    • Small Spill (inside fume hood): Use an absorbent material to clean the spill. Place the used material in a sealed bag for disposal. Decontaminate the surface with a bleach solution.[1]

    • Large Spill / Spill outside fume hood: Evacuate the immediate area. Alert colleagues and your laboratory supervisor. If there is an inhalation hazard, contact your institution's emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If symptoms like headache, nausea, or respiratory irritation develop, seek medical attention.

References

  • Reagents & Solvents: How to Work with Thiols. Department of Chemistry: University of Rochester. [Link]

  • Thiols | Safety Services. University College London (UCL). [Link]

  • Handling thiols in the lab. Reddit r/chemistry Discussion. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Safety Data Sheet Sulfur. Rosneft Deutschland. [Link]

  • Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • Lab Safety Alert Stench chemical release. University of Victoria. [Link]

  • Safety Data Sheet - Special mixture Spiro 1. SOL Group. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC, National Center for Biotechnology Information. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.